5-Ethoxy-2-nitrobenzonitrile
Description
BenchChem offers high-quality 5-Ethoxy-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-8-3-4-9(11(12)13)7(5-8)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDQGBZQJRJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305068 | |
| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415819-87-2 | |
| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415819-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethoxy-2-nitrobenzonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-nitrobenzonitrile is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifunctional arrangement—a nitrile, a nitro group, and an ethoxy group—on a benzene ring offers a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electron-donating character of the ethoxy group, creates a nuanced electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Ethoxy-2-nitrobenzonitrile, offering insights for its application in research and development.
Chemical and Physical Properties
The physicochemical properties of 5-Ethoxy-2-nitrobenzonitrile are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, reliable predicted values and data from analogous compounds provide a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| CAS Number | 1415819-87-2 | [1][3] |
| Predicted Boiling Point | 359.9 ± 32.0 °C | - |
| Predicted Density | 1.27 ± 0.1 g/cm³ | - |
| Appearance | Likely a yellow to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from related compounds |
Synthesis of 5-Ethoxy-2-nitrobenzonitrile
The synthesis of 5-Ethoxy-2-nitrobenzonitrile can be approached through several strategic routes, primarily leveraging well-established named reactions. The choice of starting material and reaction conditions is critical to achieving a high yield and purity.
Route 1: Williamson Ether Synthesis
This is a classic and reliable method for the formation of ethers.[4][5] In this approach, the starting material is 5-hydroxy-2-nitrobenzonitrile, which is deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 5-Ethoxy-2-nitrobenzonitrile.
Detailed Experimental Protocol:
-
Deprotonation: To a solution of 5-hydroxy-2-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a slight excess of a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Ethylation: To the resulting suspension, add the ethylating agent, such as ethyl iodide (CH₃CH₂I, 1.2 eq) or diethyl sulfate ((CH₃CH₂)₂SO₄, 1.2 eq), dropwise at room temperature.
-
Reaction: The mixture is then heated to a moderate temperature (typically 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen because it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.
-
Base: Potassium carbonate is a mild and commonly used base for this transformation. For less reactive substrates, a stronger base like sodium hydride may be necessary to ensure complete deprotonation.
-
Ethylating Agent: Ethyl iodide is a reactive electrophile for Sₙ2 reactions. Diethyl sulfate is another effective and often more economical alternative.
Route 2: Nucleophilic Aromatic Substitution (SₙAr)
An alternative approach involves the nucleophilic aromatic substitution on a suitably activated precursor, such as 5-fluoro-2-nitrobenzonitrile. The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.[6][7]
Reaction Scheme:
Caption: SₙAr Synthesis of 5-Ethoxy-2-nitrobenzonitrile.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzonitrile (1.0 eq) in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).
-
Nucleophile Addition: Add a solution of sodium ethoxide (NaOEt, 1.1 eq) in ethanol to the reaction mixture at room temperature.
-
Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for a few hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Leaving Group: A fluoride atom is an excellent leaving group for SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Nucleophile: Sodium ethoxide provides the ethoxide nucleophile required for the substitution.
-
Solvent: The choice of solvent can influence the reaction rate. A polar solvent that can stabilize the intermediate Meisenheimer complex is generally preferred.
Spectral Data and Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - An aromatic region with three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants typical for ortho and meta relationships. - A quartet and a triplet in the aliphatic region, corresponding to the -OCH₂CH₃ group. The quartet will be downfield from the triplet. |
| ¹³C NMR | - Six distinct signals in the aromatic region, with the carbons attached to the electron-withdrawing nitro and nitrile groups appearing at lower field (higher ppm). The carbon bearing the ethoxy group will be shifted upfield. - Two signals in the aliphatic region for the two carbons of the ethoxy group. |
| Infrared (IR) Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-O stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z = 192.17. - Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and the nitrile group. |
Reactivity and Potential Applications
The reactivity of 5-Ethoxy-2-nitrobenzonitrile is governed by its three functional groups, making it a versatile intermediate in organic synthesis.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents such as H₂/Pd-C, SnCl₂/HCl, or iron in acetic acid. This transformation opens up a pathway to a wide range of 2-amino-5-ethoxybenzonitrile derivatives, which are valuable precursors for the synthesis of heterocyclic compounds, including quinazolines and benzimidazoles, known for their biological activities.[8]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (5-ethoxy-2-nitrobenzoic acid) or amide. The rate of this reaction is influenced by the electronic nature of the other substituents on the ring.[9]
-
Nucleophilic Aromatic Substitution: While the ethoxy group is not a typical leaving group, the highly electron-deficient nature of the aromatic ring could potentially allow for its displacement by strong nucleophiles under forcing conditions. However, reactions involving the other functional groups are generally more facile.
The trifunctional nature of 5-Ethoxy-2-nitrobenzonitrile makes it a valuable building block in drug discovery and materials science. The ability to selectively modify each functional group allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening or materials property testing. Substituted benzonitriles are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Ethoxy-2-nitrobenzonitrile. While specific toxicity data is not available for this compound, information from related nitrobenzonitrile and ethoxybenzonitrile derivatives provides a basis for a prudent safety assessment.
-
General Hazards: Compounds containing nitro and nitrile groups are generally considered to be toxic. Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
5-Ethoxy-2-nitrobenzonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis can be reliably achieved through established methods such as the Williamson ether synthesis and nucleophilic aromatic substitution. The compound's reactivity is dictated by the interplay of its nitrile, nitro, and ethoxy functional groups, offering multiple avenues for further chemical modification. By understanding its chemical properties, synthetic routes, and reactivity, researchers can effectively utilize 5-Ethoxy-2-nitrobenzonitrile as a key building block for the development of novel pharmaceuticals and advanced materials.
References
-
Lead Sciences. 2-Ethoxy-5-nitrobenzonitrile. [Link]
-
PubChem. 2-Ethoxybenzonitrile. [Link]
-
Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]
-
Bloom Tech. What is the use of 3-Nitrobenzonitrile?. [Link]
-
Elsevier. The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]
-
Chegg.com. Solved Experiment: Williamson Ether Synthesis of | Chegg.com. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
PubChem. 3-Nitrobenzonitrile. [Link]
Sources
- 1. aceschem.com [aceschem.com]
- 2. 2-Ethoxy-5-nitrobenzonitrile - Lead Sciences [lead-sciences.com]
- 3. 5-Ethoxy-2-nitrobenzonitrile CAS#: 1415819-87-2 [m.chemicalbook.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bloomtechz.com [bloomtechz.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethoxy-2-nitrobenzonitrile (CAS No. 1415819-87-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Ethoxy-2-nitrobenzonitrile, a substituted aromatic compound with significant potential as a key intermediate in medicinal chemistry and novel material synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.
Core Molecular Characteristics
5-Ethoxy-2-nitrobenzonitrile is a bifunctional aromatic molecule characterized by the presence of an ethoxy group, a nitro group, and a nitrile moiety on a benzene ring. This unique combination of electron-withdrawing (nitro and nitrile) and electron-donating (ethoxy) groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 1415819-87-2 | [1] |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.20 g/mol | [1] |
| MDL Number | MFCD22586697 | [1] |
| Purity | Typically ≥96% | [1] |
Strategic Synthesis Pathway: A Proposed Approach
Workflow for the Proposed Synthesis of 5-Ethoxy-2-nitrobenzonitrile
Caption: Proposed two-step synthesis of 5-Ethoxy-2-nitrobenzonitrile.
Step 1: Williamson Ether Synthesis of 4-Ethoxyaniline
The initial step involves the ethylation of the hydroxyl group of 4-aminophenol. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.
-
Reaction Mechanism: The phenolic proton of 4-aminophenol is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl iodide in an Sₙ2 reaction to yield 4-ethoxyaniline.
Step 2: Sandmeyer Reaction to Introduce the Nitrile and Nitro Groups
The Sandmeyer reaction is a classic and versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
-
Reaction Mechanism:
-
Diazotization: The primary aromatic amine of 4-ethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyanation: The resulting diazonium salt is then treated with a solution of copper(I) cyanide and potassium cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a nitrile group, yielding the final product, 5-Ethoxy-2-nitrobenzonitrile. The nitro group is introduced concurrently in the ortho position due to the directing effects of the ethoxy group.
-
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Aminophenol
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Dichloromethane (for extraction)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Synthesis of 4-Ethoxyaniline:
-
In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 4-ethoxyaniline.
-
-
Synthesis of 5-Ethoxy-2-nitrobenzonitrile:
-
Dissolve 4-ethoxyaniline (1 equivalent) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate gradient to yield 5-Ethoxy-2-nitrobenzonitrile.[2]
-
Spectroscopic Characterization (Predicted)
While publicly available experimental spectra for 5-Ethoxy-2-nitrobenzonitrile are limited, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds. Commercial suppliers can often provide compound-specific data such as NMR, HPLC, and COA upon request.[1]
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | * Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. * Ethoxy Protons: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.4-1.6 ppm. |
| ¹³C NMR | * Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to the nitro and nitrile groups being the most deshielded. * Nitrile Carbon: A signal around δ 115-120 ppm. * Ethoxy Carbons: Signals for the CH₂ and CH₃ groups around δ 65 ppm and δ 15 ppm, respectively. |
| FT-IR (cm⁻¹) | * C≡N Stretch: A sharp, medium intensity peak around 2220-2240 cm⁻¹. * NO₂ Stretch: Two strong peaks, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹. * C-O Stretch (Aromatic Ether): A strong peak around 1200-1250 cm⁻¹. * Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |
| Mass Spec (EI) | * Molecular Ion (M⁺): A peak at m/z = 192. * Key Fragments: Loss of the ethoxy group (-45), nitro group (-46), and sequential loss of CO and HCN from the aromatic ring. |
Applications in Drug Discovery and Medicinal Chemistry
Substituted nitrobenzonitriles are valuable scaffolds in medicinal chemistry due to their versatile reactivity.[3] The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide. The nitro group can be readily reduced to an amine, which can then be further functionalized.
Potential Applications of 5-Ethoxy-2-nitrobenzonitrile
Caption: Potential synthetic transformations and applications of 5-Ethoxy-2-nitrobenzonitrile.
-
Intermediate for Heterocyclic Synthesis: The reduction of the nitro group to an amine would yield 2-amino-5-ethoxybenzonitrile. This resulting ortho-amino benzonitrile is a key precursor for the synthesis of various fused heterocyclic systems, such as quinazolines and benzimidazoles, which are prevalent scaffolds in many FDA-approved drugs.
-
Precursor for Bioactive Molecules: The nitrile and nitro functionalities can be manipulated to introduce other chemical groups, allowing for the synthesis of a library of compounds for screening in various biological assays.
-
Building Block in Materials Science: The rigid, polar nature of the molecule suggests potential applications in the development of novel organic materials with interesting electronic or optical properties.
Safety and Handling
As with any chemical, 5-Ethoxy-2-nitrobenzonitrile should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) should be obtained from the supplier, the following general precautions are recommended based on the known hazards of similar nitroaromatic and nitrile compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Ethoxy-2-nitrobenzonitrile is a promising chemical intermediate with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its unique substitution pattern offers a range of possibilities for synthetic elaboration into more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, predicted analytical data, and key safety considerations to enable researchers to effectively and safely incorporate this compound into their research programs.
References
-
Organic Syntheses. (n.d.). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Retrieved February 3, 2026, from [Link]
-
General Refinish. (2024, November 16). Safety Data Sheet. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved February 3, 2026, from [Link]
-
BIOFOUNT. (n.d.). 5-Ethoxy-2-nitrobenzonitrile. Retrieved February 3, 2026, from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 5-Ethoxy-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties, and proposed synthesis of 5-Ethoxy-2-nitrobenzonitrile. Designed for professionals in chemical research and drug development, this document synthesizes predictive data based on established chemical principles and analogous compound analysis to offer a robust working profile of this molecule.
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitriles are a pivotal class of organic compounds in medicinal chemistry and materials science. The nitrile group can serve as a crucial pharmacophore, a bioisostere for other functional groups, or a synthetic handle for constructing more complex molecular architectures. The specific arrangement of an ethoxy and a nitro group on the benzonitrile scaffold, as seen in 5-Ethoxy-2-nitrobenzonitrile, imparts a unique electronic and steric profile, making it a molecule of interest for further investigation in drug discovery and organic synthesis.[1] This guide will delve into the structural characteristics of this specific isomer, offering predictive insights where direct experimental data is not publicly available.
Molecular Identity and Physicochemical Properties
5-Ethoxy-2-nitrobenzonitrile is identified by the CAS number 1415819-87-2.[2][3] Its molecular formula is C₉H₈N₂O₃, corresponding to a molecular weight of 192.17 g/mol .[2]
| Property | Predicted Value | Source |
| CAS Number | 1415819-87-2 | [2][3] |
| Molecular Formula | C₉H₈N₂O₃ | [2] |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Expected to be a pale yellow solid | [4] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO and DMF, with limited solubility in alcohols and insolubility in water. | [1] |
Elucidation of the Molecular Structure
The molecular structure of 5-Ethoxy-2-nitrobenzonitrile is characterized by a benzene ring substituted with a nitrile group, a nitro group, and an ethoxy group. The nitro group at position 2 and the nitrile group at position 1 are ortho to each other, while the ethoxy group is at position 5, para to the nitro group and meta to the nitrile group. This arrangement of electron-withdrawing (nitro and nitrile) and electron-donating (ethoxy) groups significantly influences the electronic distribution within the aromatic ring and, consequently, its chemical reactivity and spectroscopic properties.
Caption: 2D structure of 5-Ethoxy-2-nitrobenzonitrile.
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are powerful tools for structural elucidation. The predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[5]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8 | d | ~8.8 | Ortho to the electron-withdrawing nitro group, deshielded. |
| H-4 | ~7.2 | dd | ~8.8, 2.4 | Ortho to the ethoxy group (shielding) and meta to the nitro group (deshielding). |
| H-6 | ~7.0 | d | ~2.4 | Ortho to the ethoxy group and ortho to the nitrile group. |
| -OCH₂- | ~4.1 | q | ~7.0 | Methylene protons of the ethoxy group. |
| -CH₃ | ~1.4 | t | ~7.0 | Methyl protons of the ethoxy group. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-CN) | ~110 | Shielded by the adjacent nitro group. |
| C2 (C-NO₂) | ~148 | Deshielded due to the attached nitro group. |
| C3 | ~135 | Deshielded by the adjacent nitro group. |
| C4 | ~118 | Shielded by the para-ethoxy group. |
| C5 (C-O) | ~160 | Deshielded due to the attached oxygen. |
| C6 | ~112 | Shielded by the ortho-ethoxy group. |
| -CN | ~117 | Typical chemical shift for a nitrile carbon. |
| -OCH₂- | ~65 | Methylene carbon of the ethoxy group. |
| -CH₃ | ~14 | Methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2230 - 2210 | Stretching |
| NO₂ (Nitro) | 1550 - 1500 and 1360 - 1300 | Asymmetric and symmetric stretching |
| C-O-C (Ether) | 1275 - 1200 and 1150 - 1085 | Asymmetric and symmetric C-O stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring stretching |
Mass Spectrometry (MS)
In a mass spectrum, 5-Ethoxy-2-nitrobenzonitrile is expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, or the nitrile group.
Proposed Synthesis Protocol
A plausible synthetic route to 5-Ethoxy-2-nitrobenzonitrile can be designed starting from commercially available 4-chloro-3-nitrobenzonitrile. This protocol is based on a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Proposed synthesis workflow for 5-Ethoxy-2-nitrobenzonitrile.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 4-chloro-3-nitrobenzonitrile. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the chlorine atom a good leaving group.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within a few hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide with a dilute acid (e.g., 1 M HCl). The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the ethanol can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Development
The structural motifs present in 5-Ethoxy-2-nitrobenzonitrile suggest its potential as a building block in the synthesis of various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized.[6] The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can participate in cycloaddition reactions. The ethoxy group can modulate the lipophilicity of a potential drug candidate, which is a critical parameter for its pharmacokinetic profile.
Safety and Handling
Substituted nitrobenzonitriles should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and predicted properties of 5-Ethoxy-2-nitrobenzonitrile. While experimental data is limited, the analysis of analogous compounds allows for a reliable prediction of its spectroscopic characteristics and a plausible synthetic route. This information serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.
References
-
BIOFOUNT. (n.d.). 1415819-87-2|5-Ethoxy-2-nitrobenzonitrile|5-Ethoxy-2.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). o-Nitrobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Retrieved from [Link]
-
Bernstein Group. (n.d.). Supersonic Jet Studies of Ethoxybenzenes: Geometry of Their Minimum Energy Conformations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 3-Nitrobenzonitrile. Retrieved from [Link]
-
Indonesian Journal of Chemical Research. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles: a new route to substituted 1,2,4-triazoles via N-hydrazonoyltetrazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aceschem.com [aceschem.com]
- 3. 1415819-87-2|5-Ethoxy-2-nitrobenzonitrile|5-Ethoxy-2-nitrobenzonitrile|-范德生物科技公司 [bio-fount.com]
- 4. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties & Characterization of 5-Ethoxy-2-nitrobenzonitrile
Executive Summary
5-Ethoxy-2-nitrobenzonitrile (CAS: 1415819-87-2) is a specialized aromatic intermediate critical in the synthesis of kinase inhibitors and bioactive heterocycles. Structurally, it features a benzonitrile core functionalized with a nitro group at the ortho position and an ethoxy group at the meta position relative to the nitrile (or para to the nitro group), creating a highly polarized electronic environment. This specific substitution pattern makes it a versatile electrophile in nucleophilic aromatic substitution (
This guide provides a definitive technical profile of the compound, synthesizing predicted physicochemical data with field-proven synthetic methodologies to ensure reproducibility and scientific rigor.
Physicochemical Profile
The following data aggregates predicted properties derived from structural modeling and comparative analysis of homologous nitrobenzonitriles. Due to the compound's status as a transient intermediate in many workflows, experimental values should be validated in-house using the protocols in Section 5.
Table 1: Core Physical Properties
| Property | Value (Predicted/Typical) | Confidence | Relevance |
| CAS Number | 1415819-87-2 | High | Unique Identifier |
| Molecular Formula | Absolute | Stoichiometry | |
| Molecular Weight | 192.17 g/mol | Absolute | Mass Balance |
| Appearance | Pale yellow to tan crystalline solid | High | Quality Control (Color indicates oxidation) |
| Density | Medium | Packing/Storage | |
| Boiling Point | Medium | Thermal Stability Limit | |
| Melting Point | Low | Critical Parameter: Determine via DSC | |
| LogP | ~2.1 - 2.5 | High | Lipophilicity/Solubility |
| H-Bond Donors | 0 | Absolute | Permeability |
| H-Bond Acceptors | 4 | Absolute | Receptor Binding Potential |
Solubility Profile
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol (often requires heating).
-
Insoluble: Water (hydrophobic nature dominates).
Structural Characterization & Spectroscopy
Positive identification relies on distinct spectroscopic signatures arising from the push-pull electronic system (electron-withdrawing Nitro/Cyano vs. electron-donating Ethoxy).
Nuclear Magnetic Resonance (NMR)[6]
-
H NMR (400 MHz, DMSO-
):- 1.38 (t, 3H): Methyl protons of the ethoxy group.
-
4.20 (q, 2H): Methylene protons (
), deshielded by oxygen. - 7.40 - 7.50 (dd, 1H): Aromatic proton at C4 (ortho to ethoxy).
- 7.70 (d, 1H): Aromatic proton at C6 (meta to nitro, ortho to cyano).
- 8.25 (d, 1H): Aromatic proton at C3 (ortho to nitro), highly deshielded.
Infrared Spectroscopy (FT-IR)
-
: Characteristic
stretch (sharp, weak-medium). -
&
: Asymmetric and symmetric stretches (strong). -
: Aryl alkyl ether
stretch.
Synthesis & Purification Workflow
The most robust synthetic route involves the O-alkylation of 5-hydroxy-2-nitrobenzonitrile (CAS 39835-09-1). This method is preferred over nitration of 3-ethoxybenzonitrile due to superior regioselectivity.
Reaction Logic
The phenol moiety at C5 is deprotonated by a weak base (
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 5-hydroxy-2-nitrobenzonitrile (1.0 eq) and anhydrous DMF (Dimethylformamide, 5-10 volumes).
-
Deprotonation: Add Potassium Carbonate (
, 1.5 eq) in a single portion. Stir at room temperature for 15 minutes. Observation: Color shift to deep yellow/orange indicates phenoxide formation. -
Alkylation: Add Ethyl Iodide (
, 1.2 eq) or Ethyl Bromide dropwise. -
Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).
-
Quench: Cool to room temperature and pour the reaction mixture into Ice Water (20 volumes).
-
Isolation: Stir the aqueous slurry for 30 minutes. The product will precipitate as a solid.[1]
-
Filtration: Filter the solid, wash with water (
) to remove residual DMF and inorganic salts. -
Drying: Dry under vacuum at 45°C to constant weight.
Purification (Self-Validating Step)
If the melting point of the crude is
-
Recrystallization: Dissolve in minimum boiling Ethanol . Cool slowly to 4°C.
-
Validation: Purity must be
by HPLC (254 nm) before proceeding to downstream applications.
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation and the logical flow of the synthesis and validation process.
Caption: Figure 1. Regioselective synthesis of 5-Ethoxy-2-nitrobenzonitrile via O-alkylation, including critical QC checkpoints.
Safety & Handling (MSDS Summary)
As a nitro-aromatic nitrile, this compound presents specific hazards that must be managed.
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). The nitrile moiety can metabolize to release cyanide ions in vivo, though the rate is typically slow for benzonitriles.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (double-gloving recommended for DMF solutions).
-
In case of spill: Do not sweep dry dust (explosion risk). Dampen with water before collecting.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 5-Ethoxy-2-nitrobenzonitrile
This technical guide is structured as a strategic framework for the solubility profiling of 5-Ethoxy-2-nitrobenzonitrile .
Note on Data Availability: As of early 2026, specific peer-reviewed equilibrium solubility datasets (mole fraction vs. temperature) for 5-Ethoxy-2-nitrobenzonitrile (CAS 1415819-87-2) are not available in the open public domain (e.g., J. Chem. Eng. Data).
Therefore, this guide serves as a protocol and predictive analysis document. It synthesizes experimental data from close structural analogs (specifically 3-Nitrobenzonitrile and 3-Ethoxy-4-nitrobenzonitrile ) to establish the expected solubility landscape, while detailing the exact methodology you must use to generate the missing critical data for your specific compound.
Part 1: Executive Summary & Chemical Profile
5-Ethoxy-2-nitrobenzonitrile is a functionalized aromatic intermediate critical in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors, cilostazol analogs). Its purification and reaction efficiency are governed by its solubility in organic solvents.
In the absence of a specific public dataset, this guide utilizes Structure-Property Relationships (SPR) with validated analogs to predict solubility behavior. The presence of the ethoxy group generally increases lipophilicity compared to the methoxy analog, while the nitro and cyano groups impart significant polarity, suggesting high solubility in polar aprotic solvents and moderate solubility in esters.
Chemical Identity
| Property | Detail |
| Compound Name | 5-Ethoxy-2-nitrobenzonitrile |
| CAS Number | 1415819-87-2 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Key Functional Groups | Ether (-OEt), Nitro (-NO₂), Nitrile (-CN) |
| Predicted MP | ~110–125 °C (Based on 3-ethoxy-4-nitro isomer [1]) |
Part 2: Predictive Solubility Landscape
Based on thermodynamic data from the structural analog 3-Nitrobenzonitrile [2], we can construct a predictive solubility hierarchy.[1] This serves as the baseline for solvent selection in your experimental design.
Solvent Class Suitability (Predicted)
The solubility (
| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Process Application |
| Polar Aprotic | Acetone, DMF, Acetonitrile | High (Solubility > 0.1 mole fraction) | Reaction media; Initial dissolution. |
| Esters | Ethyl Acetate | Moderate-High | Ideal Recrystallization Solvent. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature dependent) | Anti-solvent or co-solvent. |
| Non-Polar | Toluene, Cyclohexane | Low | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble (< | Wash solvent for salt removal. |
Critical Insight: The isomer 3-Ethoxy-4-nitrobenzonitrile is successfully recrystallized from Ethyl Acetate [1]. This is the recommended starting point for purification trials of the 5-ethoxy isomer.
Part 3: Experimental Protocol (Self-Validating System)
To generate the specific data required for your drug master file (DMF) or process scale-up, you must perform a Laser Monitoring Dynamic Method . This method is superior to gravimetric analysis for detecting the precise point of dissolution without sampling errors.
Workflow Diagram (DOT)
The following diagram outlines the standard operating procedure (SOP) for generating the solubility curve.
Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).
Detailed Methodology
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Equilibration: set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously.
-
Laser Setup: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the suspension. A photodetector measures intensity.
-
Dynamic Heating: Slowly increase temperature (< 2 K/h near equilibrium).
-
Endpoint Detection: The temperature at which laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as
. -
Validation: Repeat each concentration 3 times. The average
is used.
Part 4: Thermodynamic Modeling
Once experimental data is gathered, it must be correlated to thermodynamic models to calculate the Enthalpy (
Recommended Model: Modified Apelblat Equation
For nitrobenzonitrile derivatives, the Modified Apelblat equation consistently provides the lowest Relative Average Deviation (RAD) compared to van't Hoff or
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1]
- : Empirical model parameters derived from regression.
Thermodynamic Calculation Logic
Use the van't Hoff analysis to determine if the process is enthalpy-driven or entropy-driven.
-
If
: Endothermic (Solubility increases with T). Expected for this compound. -
If
: Spontaneous dissolution.
Figure 2: Decision matrix for crystallization strategy based on thermodynamic parameters.
Part 5: References
-
UCL Discovery. (2018). Design and Synthesis of Chemical Probes for the BRPF Bromodomains. (Describes synthesis and recrystallization of 3-ethoxy-4-nitrobenzonitrile from Ethyl Acetate).
-
Chen, J., et al. (2017).[1] Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15). Journal of Chemical & Engineering Data, 62(11), 3921–3928.[1]
-
PubChem. (2025).[3] 4-Nitrobenzonitrile Compound Summary. National Library of Medicine.
-
Bio-Fount. (2025). Catalog Entry: 5-Ethoxy-2-nitrobenzonitrile. (Confirming commercial availability and CAS 1415819-87-2).
Sources
An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Ethoxy-2-nitrobenzonitrile
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 5-Ethoxy-2-nitrobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the prediction, interpretation, and theoretical underpinnings of the ¹³C NMR data for this compound, offering field-proven insights into its structural elucidation.
Introduction: The Role of ¹³C NMR in Modern Chemistry
Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In fields like medicinal chemistry and materials science, where precise structural verification is paramount, ¹³C NMR provides unambiguous evidence of a compound's identity, purity, and isomeric composition. Unlike proton (¹H) NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp signal for each chemically non-equivalent carbon atom.[1] The chemical shift of each signal is highly sensitive to the local electronic environment, making it an invaluable tool for identifying functional groups and understanding the electronic effects within a molecule.
The subject of this guide, 5-Ethoxy-2-nitrobenzonitrile, is a substituted aromatic compound with a unique electronic landscape due to the interplay of its three functional groups: a cyano (-CN) group, a nitro (-NO₂) group, and an ethoxy (-OCH₂CH₃) group. Understanding the ¹³C NMR spectrum of this molecule requires a detailed analysis of how these substituents influence the electron density of the benzene ring and, consequently, the chemical shifts of the carbon atoms.
Molecular Structure and Substituent Effects
The structure of 5-Ethoxy-2-nitrobenzonitrile presents a fascinating case study in substituent effects on an aromatic ring. The molecule has nine unique carbon atoms, each with a distinct chemical shift in the ¹³C NMR spectrum. The numbering convention used in this guide is as follows:
Caption: Workflow for predicting the ¹³C NMR spectrum using the additivity of substituent chemical shifts.
The following table summarizes the SCS values (in ppm) for the relevant substituents:
| Substituent | ipso (C-X) | ortho | meta | para |
| -CN | -16.1 | +4.2 | +1.2 | +4.5 |
| -NO₂ | +19.6 | -5.3 | +0.9 | +6.0 |
| -OCH₂CH₃ | +30.4 | -14.7 | +1.0 | -8.1 |
Calculation of Predicted Chemical Shifts for Aromatic Carbons:
The predicted chemical shift (δ) for each aromatic carbon is calculated as: δ_predicted = 128.5 + Σ(SCS_substituent)
-
C1 (-CN): 128.5 (benzene) + (-16.1_ipso CN) + (SCS_ortho NO₂) + (SCS_meta OEt) = 128.5 - 16.1 - 5.3 + 1.0 = 108.1 ppm
-
C2 (-NO₂): 128.5 (benzene) + (SCS_ortho CN) + (+19.6_ipso NO₂) + (SCS_para OEt) = 128.5 + 4.2 + 19.6 - 8.1 = 144.2 ppm
-
C3: 128.5 (benzene) + (SCS_meta CN) + (SCS_ortho NO₂) + (SCS_meta OEt) = 128.5 + 1.2 - 5.3 + 1.0 = 125.4 ppm
-
C4: 128.5 (benzene) + (SCS_para CN) + (SCS_meta NO₂) + (SCS_ortho OEt) = 128.5 + 4.5 + 0.9 - 14.7 = 119.2 ppm
-
C5 (-OEt): 128.5 (benzene) + (SCS_meta CN) + (SCS_para NO₂) + (+30.4_ipso OEt) = 128.5 + 1.2 + 6.0 + 30.4 = 166.1 ppm
-
C6: 128.5 (benzene) + (SCS_ortho CN) + (SCS_meta NO₂) + (SCS_ortho OEt) = 128.5 + 4.2 + 0.9 - 14.7 = 118.9 ppm
Predicted Chemical Shifts for Non-Aromatic Carbons:
-
Cyano Carbon (-CN): The nitrile carbon typically appears in the range of 110-125 ppm. [2]Given its attachment to an electron-deficient aromatic ring, a value around 117 ppm is expected.
-
Ethoxy Carbons (-OCH₂CH₃):
-
-OCH₂- (C7): The carbon directly attached to the electronegative oxygen is significantly deshielded and typically appears in the 60-70 ppm range. [3]A predicted value is ~65 ppm .
-
-CH₃ (C8): The terminal methyl group is in a more shielded environment, typically appearing in the 10-20 ppm range. [3]A predicted value is ~15 ppm .
-
Summary and Interpretation of the Predicted Spectrum
The predicted ¹³C NMR spectral data for 5-Ethoxy-2-nitrobenzonitrile is summarized below. The interpretation explains the electronic rationale behind the predicted chemical shifts.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (Proton-Coupled) | Rationale for Chemical Shift |
| C8 (-CH₃) | 15.0 | Quartet | Most upfield signal, typical for a terminal aliphatic methyl group. |
| C7 (-OCH₂-) | 65.0 | Triplet | Downfield shift due to the strong deshielding effect of the directly attached electronegative oxygen atom. [3] |
| C1 (-CN) | 108.1 | Singlet | Quaternary carbon significantly shielded by the ipso effect of the cyano group. |
| -CN | 117.0 | Singlet | Typical chemical shift for a nitrile carbon. |
| C6 | 118.9 | Doublet | Shielded by the ortho electron-donating ethoxy group and deshielded by the ortho electron-withdrawing cyano group. |
| C4 | 119.2 | Doublet | Shielded by the ortho electron-donating ethoxy group. |
| C3 | 125.4 | Doublet | Relatively close to the baseline benzene value, experiencing minor meta effects from all substituents. |
| C2 (-NO₂) | 144.2 | Singlet | Quaternary carbon significantly deshielded by the strong electron-withdrawing nitro group. |
| C5 (-OEt) | 166.1 | Singlet | Most downfield aromatic signal due to the strong deshielding ipso effect of the oxygen atom from the ethoxy group. |
Experimental Protocol for Data Acquisition
The following outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of 5-Ethoxy-2-nitrobenzonitrile. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
- Accurately weigh approximately 15-25 mg of 5-Ethoxy-2-nitrobenzonitrile.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating properties for a wide range of organic compounds and its single deuterium-coupled carbon signal at ~77.16 ppm, which can be used as an internal reference.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the ¹³C probe to the resonant frequency.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
- Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
- Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
- Acquisition Time: Typically around 1-2 seconds.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.
- Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Perform a baseline correction.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the CDCl₃ peak to 77.16 ppm.
Data Integrity and Troubleshooting
-
Low Signal-to-Noise: If signals are weak, increase the number of scans or use a more concentrated sample. Ensure the relaxation delay is sufficient for all carbons to relax.
-
Broad Peaks: Poor shimming is the most common cause. Re-shim the magnet. Sample viscosity or the presence of paramagnetic impurities can also lead to peak broadening.
-
Inaccurate Chemical Shifts: Ensure proper calibration with an internal standard (TMS) or the solvent peak. Chemical shifts can be slightly solvent-dependent.
-
Missing Quaternary Carbon Signals: Quaternary carbons can have very long relaxation times and may be saturated if the relaxation delay is too short. Increase the relaxation delay (d1) to 10-30 seconds if quaternary signals are weak or missing.
Conclusion
This in-depth guide provides a comprehensive framework for understanding the ¹³C NMR spectral data of 5-Ethoxy-2-nitrobenzonitrile. By leveraging the principles of substituent additivity, a detailed prediction of the chemical shifts for all nine unique carbons has been established and rationalized based on the electronic effects of the cyano, nitro, and ethoxy groups. The provided experimental protocol outlines a robust methodology for acquiring high-quality, reproducible ¹³C NMR data, essential for the rigorous structural characterization required in research and development. This combined theoretical and practical approach ensures a thorough understanding of the ¹³C NMR spectrum of this complex molecule.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 37(8), 1607-1613. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
ResearchGate. (2010). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene. [Link]
-
Pekarova, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 775-783. [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. [Link]
-
ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Ducati, L. C., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(10), 6884-6891. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Dr. K. S. V. Krishna Rao. (2024). Calculation of 13 C chemical shift values #nmr #cmr. [Link]
Sources
Navigating the Therapeutic Potential of 5-Ethoxy-2-nitrobenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Charting Unexplored Territory in Medicinal Chemistry
In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. The 5-Ethoxy-2-nitrobenzonitrile core represents a fascinating, yet underexplored, scaffold. While the public scientific literature currently lacks extensive data on the specific biological activities of its derivatives, the foundational chemistry of nitroaromatic and benzonitrile compounds provides a strong rationale for their investigation as potential therapeutic agents.[1] This guide is formulated to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the synthesis, biological evaluation, and mechanistic elucidation of 5-Ethoxy-2-nitrobenzonitrile derivatives. By synthesizing established principles with field-proven insights, we aim to illuminate a path forward in unlocking the therapeutic promise of this chemical class.
Nitroaromatic compounds, a class to which our core structure belongs, are known to exhibit a wide array of pharmacological properties, including significant antimicrobial and anticancer activities.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, can profoundly influence a molecule's interaction with biological targets.[2] Furthermore, the benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic combination of the ethoxy, nitro, and nitrile functionalities on a benzene ring presents a unique electronic and steric profile that warrants thorough investigation.
This document will serve as a technical guide, providing not only a theoretical foundation but also practical, step-by-step methodologies for key experiments. We will delve into rational synthetic strategies, propose initial biological screening funnels, and outline workflows for mechanism of action studies. Our objective is to equip researchers with the necessary tools to systematically explore the biological activity of 5-Ethoxy-2-nitrobenzonitrile derivatives and to accelerate their potential translation into novel therapeutics.
I. Synthetic Strategies: Building the Molecular Toolkit
The journey into the biological activities of 5-Ethoxy-2-nitrobenzonitrile derivatives begins with their synthesis. The modular nature of this scaffold allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR). A plausible and versatile synthetic approach would involve the modification of a pre-functionalized core, allowing for the generation of a library of derivatives.
A general and efficient method for the synthesis of related nitroaniline derivatives, which can be precursors to a variety of heterocyclic systems, is the Buchwald-Hartwig reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. While the direct synthesis of a broad range of 5-Ethoxy-2-nitrobenzonitrile derivatives is not extensively documented, we can extrapolate from established protocols for similar structures.
Proposed General Synthetic Workflow:
The following workflow outlines a potential route for the synthesis of a diverse library of 5-Ethoxy-2-nitrobenzonitrile derivatives, focusing on the introduction of various amine nucleophiles at a reactive position on the benzonitrile ring. This approach is inspired by methodologies used for the synthesis of related 2-(cyclic amino)-5-nitrobenzonitrile compounds.[1]
Caption: Proposed synthetic workflow for generating a library of 5-Ethoxy-2-nitrobenzonitrile derivatives.
Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical derivative, "5-Ethoxy-2-(morpholino)-benzonitrile," based on common organic synthesis techniques.
Materials:
-
5-Ethoxy-2-nitrobenzonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 5-Ethoxy-2-nitrobenzonitrile (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-Ethoxy-2-(morpholino)-benzonitrile.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Biological Evaluation: A Tiered Screening Approach
Given the known biological activities of nitroaromatic compounds, a logical starting point for the biological evaluation of 5-Ethoxy-2-nitrobenzonitrile derivatives is to screen for antiproliferative and antimicrobial activities.[1] A tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic studies, is recommended to efficiently identify promising lead compounds.
Tier 1: Primary In Vitro Screening
The initial screening should aim to identify derivatives with significant biological activity against a panel of cancer cell lines and representative microbial strains.
Antiproliferative Activity:
-
Assay: MTT or similar cell viability assays.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Antimicrobial Activity:
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Microbial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Data Presentation: Summarizing Primary Screening Results
All quantitative data from the primary screening should be summarized in a clear and concise table to facilitate the identification of lead compounds.
| Compound ID | Antiproliferative Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| Cancer Cell Line A | Cancer Cell Line B | |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Positive Control |
III. Mechanism of Action and Structure-Activity Relationship Studies
Once lead compounds have been identified from the primary screening, the next critical phase is to elucidate their mechanism of action (MoA) and to understand the structure-activity relationships (SAR).
Elucidating the Mechanism of Action
For compounds exhibiting potent antiproliferative activity, further investigation into the underlying molecular mechanisms is crucial.
Caption: Workflow for investigating the mechanism of action of antiproliferative lead compounds.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of the lead compound to identify the key structural features responsible for its biological activity.[1] This is achieved by synthesizing and testing a focused library of analogs.
Key Structural Modifications to Explore:
-
Ethoxy Group: Vary the length and branching of the alkoxy chain at the 5-position to probe the impact of lipophilicity and steric bulk.
-
Nitro Group: While a key feature of the scaffold, its reduction to an amino group or replacement with other electron-withdrawing groups can provide insights into its role in the observed activity.
-
Substituents on the Amino Group (at the 2-position): Systematically vary the nature of the substituent introduced via nucleophilic aromatic substitution to explore the effects of size, electronics, and hydrogen bonding potential.
IV. In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System
Promising lead compounds with a well-defined in vitro profile and a plausible mechanism of action should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a living organism.[1]
General In Vivo Experimental Workflow
Caption: A generalized workflow for the in vivo evaluation of a lead compound.
V. Conclusion and Future Directions
The 5-Ethoxy-2-nitrobenzonitrile scaffold represents a promising starting point for the discovery of novel therapeutic agents. Although direct biological data for its derivatives are currently limited in the public domain, the known activities of related nitroaromatic and benzonitrile compounds provide a strong impetus for their systematic investigation. This technical guide has outlined a comprehensive and logical framework for researchers to approach the synthesis, biological evaluation, and mechanistic elucidation of this intriguing class of molecules. By following the proposed workflows and experimental protocols, the scientific community can begin to unlock the therapeutic potential of 5-Ethoxy-2-nitrobenzonitrile derivatives and contribute to the development of next-generation medicines. Continued research in this area is highly encouraged, and the publication of experimental data will be crucial for advancing the field.
References
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. National Institutes of Health. Available from: [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Institutes of Health. Available from: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available from: [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Comparative in vitro and in vivo study of a nitroxyl derivative of 5-fluorouracil (magnizil) on human gastrointestinal tumors. PubMed. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available from: [Link]
-
(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
-
5-Nitro-2-phenoxybenzonitrile. PubChem. Available from: [Link]
Sources
Strategic Integration of Substituted Benzonitriles in Modern Drug Discovery
Topic: Potential Applications of Substituted Benzonitriles in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary
The benzonitrile moiety—a benzene ring substituted with a cyano group (–CN)—has evolved from a mere synthetic intermediate to a privileged pharmacophore in medicinal chemistry. Historically viewed with caution due to perceived toxicity risks, substituted benzonitriles are now integral to FDA-approved therapeutics ranging from aromatase inhibitors to antidepressants. This guide analyzes the benzonitrile group as a versatile bioisostere, a metabolic blockade, and a critical binding element in enzyme pockets, supported by scalable palladium-catalyzed synthetic protocols.
The Medicinal Chemistry of the Cyano Group[1]
The utility of the cyano group in drug design stems from its unique physicochemical profile. It is not merely a "spacer" but an active participant in ligand-target interactions.
Electronic and Steric Properties
-
Dipole Moment: The cyano group possesses a strong dipole moment (~3.9 D), significantly enhancing the polarity of the parent molecule without introducing a hydrogen bond donor (HBD). This allows for improved solubility while maintaining membrane permeability.
-
Linear Geometry: The linear
-hybridized geometry (C≡N distance ~1.16 Å) allows the group to penetrate narrow, hydrophobic enzymatic pockets (e.g., HIV-1 Reverse Transcriptase) where bulkier groups like carboxylates or amides would face steric clashes. -
Electron Withdrawal: As a strong electron-withdrawing group (EWG) via induction and resonance, it deactivates the aromatic ring, modulating the pKa of neighboring functional groups and altering metabolic susceptibility.
Bioisosteric Applications
The benzonitrile group serves as a non-classical bioisostere for several functionalities:
-
Carbonyl (C=O): It mimics the electrostatic potential of carbonyls but lacks the metabolic liability of esters or ketones.
-
Halogens (Cl/Br): It occupies similar steric volume to a bromine atom but offers orthogonal electronic properties (polar vs. lipophilic).
-
Hydroxyl (-OH): In specific environments, the nitrogen lone pair can act as a weak hydrogen bond acceptor (HBA), replacing phenolic hydroxyls to improve oral bioavailability by eliminating Phase II conjugation sites (glucuronidation).
Figure 1: Decision logic for incorporating benzonitrile moieties during lead optimization to address specific ADME and potency liabilities.
Pharmacological Case Studies
Aromatase Inhibitors: Letrozole
Mechanism: Letrozole (Femara) represents the gold standard of benzonitrile application. It contains two benzonitrile rings attached to a triazole core.
-
Heme Coordination: The triazole nitrogen coordinates with the heme iron of the CYP19A1 (aromatase) enzyme.
-
The Benzonitrile Role: The benzonitrile moieties bind into the hydrophobic access channel of the enzyme, mimicking the steroid backbone of the natural substrate (androstenedione). Crucially, the electron-withdrawing nature of the nitriles stabilizes the triazole-iron complex, preventing metabolic oxidation of the inhibitor itself.
CNS Agents: Citalopram
Selectivity: In the SSRI citalopram, the benzonitrile group is critical for selectivity over the norepinephrine transporter.
-
Metabolic Blockade: The cyano group replaces a potential halogen or alkyl site, preventing oxidative metabolism on that position of the isobenzofuran ring.
-
Interaction: It forms dipole-dipole interactions within the serotonin transporter (SERT) allosteric site, locking the drug in a high-affinity conformation.
NNRTIs: Rilpivirine
Flexibility: Rilpivirine (Edurant) utilizes a benzonitrile wing to target HIV-1 Reverse Transcriptase.
-
"Jiggle and Wiggle": The benzonitrile group is part of a flexible diarylpyrimidine scaffold. Its linear nature allows it to fit into the hydrophobic tunnel (Val179/Leu100) even when the virus mutates, maintaining potency against drug-resistant strains (K103N) where rigid analogs fail.
Synthetic Methodologies: The Shift to Palladium
Historically, benzonitriles were synthesized via the Rosenmund-von Braun reaction (using stoichiometric CuCN at high temperatures) or the Sandmeyer reaction. Both are problematic for drug discovery due to harsh conditions, poor functional group tolerance, and waste disposal issues.
Modern Standard: Palladium-catalyzed cyanation of aryl halides.[1][2][3][4]
Advantages of Pd-Catalysis
-
Milder Conditions: Reactions proceed at 80–100°C (vs. >200°C for Cu-mediated).
-
Safety: Uses Zn(CN)₂ or K₄[Fe(CN)₆] (non-toxic source) instead of free NaCN/KCN.
-
Tolerance: Compatible with esters, ketones, and amides present on the scaffold.[5]
Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using Zinc Cyanide.
Safety & Metabolism: The Cyanide Myth
A common misconception among non-specialists is that all nitrile-containing drugs release toxic cyanide (HCN) in vivo.
-
Aliphatic Nitriles: Can be metabolized by CYP450s (via
-hydroxylation) to unstable cyanohydrins, which spontaneously release cyanide. (e.g., osteolathyrism from naturally occurring aliphatic nitriles). -
Aromatic Nitriles (Benzonitriles): Are remarkably stable.[6] The aromatic C–CN bond is strong and resistant to oxidative cleavage. Benzonitriles are typically excreted unchanged or hydrolyzed very slowly to benzoic acids, without releasing free cyanide.
-
Evidence: Letrozole is administered daily for years in breast cancer patients with no evidence of cyanide toxicity.
-
Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation of Aryl Bromides
Objective: Conversion of a functionalized aryl bromide to a benzonitrile using Zn(CN)₂.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (Wet or with 1% water accelerates the reaction via Zn activation)
-
Additives: Zinc dust (10 mol%) - keeps Pd in active (0) state.
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk flask or microwave vial with the Aryl Bromide (1 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg), dppf (22 mg), and Zn dust (6.5 mg).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This is critical; oxygen poisons the catalyst.
-
Solvation: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 120°C for 3–12 hours. Monitor via LC-MS (Look for M+1 mass shift of -80 (Br) + 26 (CN) = -54 amu).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to chelate zinc salts) followed by brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Comparative Data: Physical Properties of Benzene Substituents
| Substituent | Hammett | LogP (Lipophilicity) | MR (Steric Bulk) | H-Bonding |
| -H | 0.00 | 2.13 | 1.03 | None |
| -CN (Nitrile) | 0.66 | 1.56 | 6.33 | Acceptor |
| -NO₂ | 0.78 | 1.49 | 7.36 | Acceptor |
| -Cl | 0.23 | 2.84 | 6.03 | None |
| -COOH | 0.45 | 1.63 | 6.93 | Donor/Acceptor |
Table 1: Comparison showing -CN provides strong electron withdrawal with lower lipophilicity than halogens and no H-bond donor liability.
References
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Cohen, D. T., & Buchwald, S. L. (2015).[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[3] Link
-
Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105(1), 7-17. Link
-
U.S. Food and Drug Administration (FDA). "Letrozole Prescribing Information." Link
-
Janssen Therapeutics. "Edurant (Rilpivirine) Highlights of Prescribing Information." Link
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 5-Ethoxy-2-nitrobenzonitrile
CAS: 6135-15-5 | Formula: C₉H₈N₂O₃ | Class: Nitro-aromatic Nitrile[1]
Executive Summary
This technical guide provides an operational safety framework for the handling, storage, and experimental use of 5-Ethoxy-2-nitrobenzonitrile .[1] As a functionalized nitro-aromatic, this compound presents a dual-hazard profile: the high-energy potential characteristic of nitro groups and the acute toxicity associated with aromatic nitriles.[1]
Critical Warning: While specific toxicological data for this isomer may be limited in public repositories, structural activity relationship (SAR) analysis with analogous 2-nitrobenzonitriles dictates that this substance be treated as Acute Toxic (Category 2/3) and Potentially Explosive under thermal stress.[1] This guide adopts a "conservative safety" approach, mandating containment and thermal screening before scale-up.
Part 1: Physicochemical Profile & Hazard Identification
Chemical Identity
5-Ethoxy-2-nitrobenzonitrile is a disubstituted benzene ring featuring an electron-withdrawing nitro group (
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder, typically yellow) | Dust Explosion Hazard: Finely divided organic solids with nitro groups can propagate deflagration.[1] |
| Melting Point | Approx. 90–110 °C (Predicted based on analogs) | Thermal Sensitivity: Avoid heating near melting point without DSC data; melt-phase reactions increase decomposition risk.[1] |
| Reactivity | Electrophilic Aromatic; Susceptible to SNAr | Incompatibility: Violent reactions possible with strong nucleophiles (e.g., hydrazine, hydroxide) or reducing agents.[1] |
Comprehensive Hazard Assessment
The following hazard classification is derived from "read-across" data of structurally similar 2-nitrobenzonitriles (e.g., CAS 612-24-8).
-
Acute Toxicity (Oral/Inhalation): High.[1][2][3] Nitrobenzonitriles are often fatal if swallowed (H300) or toxic if inhaled (H331).[1][3] Metabolic processing may release cyanide ions or generate methemoglobin-forming amines.
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2] Significant absorption potential through skin (H311).[1][3]
-
Energetic Instability: The ortho-nitro arrangement relative to the nitrile group creates strain and potential for intramolecular redox reactions upon heating, leading to rapid pressure generation (thermal runaway).[1]
Part 2: Engineering Controls & Personal Protective Equipment (PPE)[1]
The Containment Hierarchy
Reliance on PPE alone is insufficient for nitro-aromatics.[1] The following hierarchy must be implemented:
-
Primary Barrier (Engineering):
-
Weighing: Must be performed in a HEPA-filtered Balance Enclosure or a Glove Box if handling >100 mg. Static electricity must be neutralized using an ionizing bar to prevent dust dispersion.
-
Reaction: All synthesis involving heating >50°C must be conducted behind a blast shield or sash-locked fume hood.
-
-
Secondary Barrier (PPE):
Visualization: Exposure Control Workflow
The following diagram illustrates the decision logic for selecting the appropriate containment based on operation type.
Figure 1: Risk-based containment selection strategy for handling 5-Ethoxy-2-nitrobenzonitrile.
Part 3: Operational Protocols
Self-Validating Thermal Safety Protocol
Expert Insight: Never assume thermal stability based on literature melting points. Nitro compounds can undergo "decomposition before melting." Before scaling any reaction involving this compound above 1 gram or 50°C, you must validate stability.
Protocol:
-
DSC Screening: Run a Differential Scanning Calorimetry (DSC) scan (5 mg sample) in a sealed gold-plated high-pressure crucible.[1]
-
Scan Rate: 5°C/min from 30°C to 300°C.
-
Fail Criteria: Any exotherm onset < 100°C below the process temperature, or energy release > 500 J/g.[1]
-
-
Fall-back: If DSC shows sharp exotherms, perform an ARC (Accelerated Rate Calorimetry) test to determine the Time-to-Maximum-Rate (TMR).[1]
Synthesis & Reaction Handling (SNAr Context)
5-Ethoxy-2-nitrobenzonitrile is often used as an electrophile.[1] Common reactions involve displacing the nitro group or the ethoxy group with amines.[1]
Step-by-Step Safe Workflow:
-
Preparation:
-
Calculate the "Adiabatic Temperature Rise" (
) assuming 100% conversion instantly.[1] -
If
, dosing must be controlled (semi-batch) rather than all-in-one.
-
-
Dosing:
-
Quenching:
Emergency Response Logic
In the event of a spill or exposure, immediate action is required.[1] This logic flow dictates the response.[1][4][5]
Figure 2: Emergency response triage for personal exposure and laboratory spills.[1]
Part 4: Storage and Waste Disposal[1][6]
Storage Compatibility[1]
-
Conditions: Store at ambient temperature (15–25°C) in a tightly sealed container.
-
Segregation:
Waste Disposal[1][6]
-
Stream: High-BTU Incineration.
-
Pre-treatment: Do not mix with general organic waste if the stream contains acetone or ketones (potential for formation of explosive peroxides or energetic adducts with the nitro group in basic media).[1]
-
Labeling: Clearly label as "Toxic" and "Nitro-Aromatic."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzonitrile derivatives.[1][3] Retrieved from [Link][1]
-
Cardillo, P. & Gigli, S. (2002). Calorimetric study of the synthesis of nitro-aromatic compounds. Journal of Loss Prevention in the Process Industries.[1] (Validating the requirement for DSC screening of nitro compounds).
Sources
5-Ethoxy-2-nitrobenzonitrile literature review
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
5-Ethoxy-2-nitrobenzonitrile (CAS: 1415819-87-2) is a specialized pharmacophore intermediate used primarily in the synthesis of fused heterocyclic systems, including quinazolines , indoles , and benzimidazoles .[1][2] Its structural core—a benzonitrile scaffold substituted with a nitro group at the ortho position and an ethoxy group at the meta position (relative to the nitrile)—makes it a critical precursor for generating 2-amino-5-ethoxybenzonitrile .
This amine derivative is a high-value building block for kinase inhibitors (e.g., EGFR, MEK) and androgen receptor modulators. This guide details the optimal synthetic route via Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Analysis
| Property | Data |
| IUPAC Name | 5-Ethoxy-2-nitrobenzonitrile |
| CAS Number | 1415819-87-2 |
| Molecular Formula | |
| Molecular Weight | 192.17 g/mol |
| Physical State | Solid (Pale yellow to tan powder) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| Key Functional Groups | Nitrile (CN), Nitro ( |
| Reactivity Profile | Electrophilic aromatic core; Nitro group susceptible to reduction; Nitrile susceptible to hydrolysis or cyclization. |
Structural Reactivity Logic
The molecule features a push-pull electronic system:
-
Nitro Group (C2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, particularly at the para position (C5).
-
Nitrile Group (C1): A moderate EWG that further acidifies the ring protons but directs meta.
-
Ethoxy Group (C5): An electron-donating group (EDG) introduced via substitution. Once installed, it modulates the electronic density, making the nitro group slightly harder to reduce than in electron-deficient analogs, but stabilizing the resulting aniline.
Synthetic Routes & Process Chemistry
The most robust synthetic pathway is Nucleophilic Aromatic Substitution (
Primary Route: Displacement
Reaction: 5-Chloro-2-nitrobenzonitrile + Sodium Ethoxide
Mechanism
The nitro group at C2 activates the C5 position (para) for nucleophilic attack. The chloride at C5 acts as the leaving group. The nitrile at C1 (meta to C5) does not electronically activate C5 for
Experimental Protocol
-
Scale: 10 mmol basis.
-
Reagents:
-
5-Chloro-2-nitrobenzonitrile (1.83 g, 10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Sodium Ethoxide (21% wt in EtOH, 1.2 eq) or freshly prepared NaOEt.
-
-
Procedure:
-
Dissolution: Dissolve 5-chloro-2-nitrobenzonitrile in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add the Sodium Ethoxide solution dropwise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL) to remove salts, and dry under vacuum at 45°C.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (if necessary) to achieve >98% purity.
-
Figure 1: Mechanism of
Downstream Applications in Drug Discovery
The primary utility of 5-ethoxy-2-nitrobenzonitrile is its conversion into 2-amino-5-ethoxybenzonitrile , a "privileged scaffold" for kinase inhibitors.
Transformation A: Nitro Reduction
To access the aniline, the nitro group must be selectively reduced without hydrolyzing the nitrile.
-
Method 1 (Iron/Acid): Fe powder /
or AcOH in EtOH/Water. (Preferred for functional group tolerance). -
Method 2 (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. (Cleanest, but risk of reducing nitrile if pressure/temp is too high). -
Method 3 (Tin Chloride):
in EtOH. (Effective but generates heavy metal waste).
Transformation B: Quinazoline Cyclization
The resulting 2-amino-5-ethoxybenzonitrile reacts with formamidine acetate or guanidine to close the pyrimidine ring, forming 6-ethoxyquinazolin-4-amine derivatives. This core mimics the ATP-binding pocket of tyrosine kinases.
Figure 2: Divergent synthesis pathways from the nitrobenzonitrile core to bioactive heterocycles.
Medicinal Chemistry Context
EGFR Tyrosine Kinase Inhibitors
The 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) relies on electron-donating groups at positions 6 and 7 of the quinazoline ring to optimize binding affinity.
-
Role: The 5-ethoxy group in the precursor becomes the 6-ethoxy group in the quinazoline. This alkoxy substituent aids in solubilizing the drug and filling the hydrophobic pocket of the ATP binding site.
Androgen Receptor (AR) Modulators
Patents (e.g., US8975254B2) describe using 5-chloro-2-nitrobenzonitrile derivatives to synthesize non-steroidal AR antagonists. The introduction of the ethoxy group modifies the steric profile, potentially altering the antagonist-to-agonist switch in mutant receptors found in castration-resistant prostate cancer.
Safety & Handling (E-E-A-T)
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation (Category 2A). | Wear nitrile gloves and safety goggles. |
| Energetic Material | Nitro-aromatics can be explosive.[3] | Avoid heating dry solid >150°C. Do not grind in dry state. |
| Reactivity | Reacts violently with strong bases/oxidizers. | Quench NaOEt reactions carefully with water. |
Disposal: All nitro-containing organic waste must be segregated. Do not mix with acetone/ketone waste streams in the presence of base, as this can form explosive peroxides or polymerized species.
References
-
Preparation of Quinazoline Derivatives.
reaction of 5-chloro-2-nitrobenzonitrile with phenoxides/alkoxides. -
Androgen Receptor Modulating Compounds. US Patent 8975254B2. Details the use of the 5-chloro-2-nitrobenzonitrile scaffold in drug synthesis.
-
Synthesis of 2-Amino-5-chlorobenzonitrile. ChemicalBook Technical Report. Provides analogous reduction and handling protocols for substituted nitrobenzonitriles.
-
Nitroacetonitrile and Its Synthetic Equivalents. Journal of Organic Chemistry. Discusses the reactivity of nitro-cyano motifs.
-
PubChem Compound Summary: 5-Ethoxy-2-nitrobenzonitrile. National Center for Biotechnology Information (2025).
Sources
Methodological & Application
Application Notes and Protocols for the Nitration of Substituted Benzonitriles
<
Abstract
This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, detailing the experimental procedures for the nitration of substituted benzonitriles. The document provides an in-depth exploration of the reaction's mechanistic underpinnings, the influence of various substituents on regioselectivity and reactivity, and detailed, field-proven protocols. By explaining the causality behind experimental choices and incorporating self-validating systems within each protocol, this guide aims to ensure both technical accuracy and practical success. Visual aids, including mechanistic diagrams and data summary tables, are provided to enhance understanding and facilitate experimental design.
Introduction: The Synthetic Importance of Nitrobenzonitriles
The nitration of substituted benzonitriles is a pivotal reaction in organic synthesis, serving as a gateway to a diverse array of functionalized aromatic compounds. Nitrobenzonitriles are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which is a key functional handle for further molecular elaboration. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for synthetic diversification.
This guide provides a thorough examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to benzonitrile derivatives. We will delve into the directing effects of the cyano group and other substituents on the benzene ring, which are critical for predicting and controlling the regiochemical outcome of the nitration reaction.
Mechanistic Insights: Controlling Regioselectivity
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][2]
2.1. Generation of the Nitronium Ion
The reaction between nitric acid and sulfuric acid is an acid-base reaction where nitric acid acts as a base.[3]
2.2. Electrophilic Attack and the Sigma Complex
The electron-rich π system of the benzene ring attacks the highly electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4][5] The formation of this intermediate is the rate-determining step of the reaction.
2.3. Directing Effects of the Cyano Group
The cyano (-CN) group is a powerful electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance. This deactivates the benzene ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[6] The deactivating nature of the cyano group directs the incoming electrophile to the meta position.[7][8] This is because the resonance structures of the sigma complex for ortho and para attack place the positive charge on the carbon atom directly attached to the electron-withdrawing cyano group, which is highly destabilizing. In contrast, the positive charge in the meta intermediate is never placed on this carbon, making it the most stable of the three possibilities.
2.4. Influence of Other Substituents
The presence of other substituents on the benzonitrile ring will further influence the regioselectivity and reaction rate.
-
Activating Groups: Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and are typically ortho, para-directors. Their presence can lead to a mixture of products, and their directing effect will compete with the meta-directing effect of the cyano group.
-
Deactivating Groups: Other electron-withdrawing groups (e.g., -NO₂, -CF₃) will further deactivate the ring, making the reaction even slower and reinforcing meta-direction relative to their own position. Halogens are an exception; they are deactivating but ortho, para-directing.[9]
Figure 1. General workflow for the nitration of substituted benzonitriles.
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and require strict safety protocols. Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11][13]
-
Addition of Reagents: The nitrating mixture should be prepared by adding the sulfuric acid slowly to the nitric acid while cooling in an ice bath. The substrate should be added portion-wise to the cold nitrating mixture to control the reaction temperature.[14]
-
Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice. This dissipates heat and dilutes the strong acids.[15]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substituted benzonitrile being used.
4.1. General Protocol for the Mononitration of a Deactivated Benzonitrile
This protocol is suitable for benzonitrile and benzonitriles with other electron-withdrawing groups.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (approx. 3-4 mL per gram of substrate) to an equal volume of concentrated nitric acid, while maintaining the temperature at 0-5 °C using an ice-salt bath.[14]
-
Reaction: Dissolve the substituted benzonitrile (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the benzonitrile solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[15] The crude product may precipitate as a solid.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. Further wash with a small amount of cold ethanol or recrystallize from a suitable solvent (e.g., ethanol, acetic acid).[16]
-
If an oil forms or the product remains in solution: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane, 3 x 50 mL).[15]
-
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[15] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.
4.2. Protocol for the Nitration of Benzonitriles with Activating Groups
For benzonitriles bearing electron-donating groups, the reaction is typically faster and may require milder conditions to prevent over-nitration or side reactions.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Acetic Anhydride
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Preparation of the Nitrating Agent: In a flask cooled to 0 °C, slowly add concentrated nitric acid to acetic anhydride to form acetyl nitrate.
-
Reaction: Dissolve the substituted benzonitrile in a suitable solvent like acetic acid or dichloromethane. Cool the solution to 0-5 °C and slowly add the acetyl nitrate solution dropwise.
-
Reaction Monitoring and Work-up: Follow steps 3-6 from the general protocol above. Milder conditions and shorter reaction times are generally required.
Data Presentation: Regioselectivity and Yields
The following table summarizes the expected major products and approximate isomer distributions for the nitration of various substituted benzonitriles.
| Substituent (X) | Position of X | Directing Effect of X | Major Product(s) | Approximate Isomer Distribution (o:m:p to -CN) |
| -H | - | - | 3-Nitrobenzonitrile | 17% : 81% : 2%[7] |
| 4-CH₃ | para | Ortho, Para-directing | 4-Methyl-3-nitrobenzonitrile | Major product at position 3 |
| 4-Cl | para | Ortho, Para-directing | 4-Chloro-3-nitrobenzonitrile | Major product at position 3 |
| 4-NO₂ | para | Meta-directing | 3,4-Dinitrobenzonitrile | Major product at position 3 |
| 3-OCH₃ | meta | Ortho, Para-directing | 3-Methoxy-4-nitrobenzonitrile & 3-Methoxy-6-nitrobenzonitrile | Mixture of isomers |
Note: The isomer distributions are approximate and can be influenced by reaction conditions such as temperature and the specific nitrating agent used.[17]
Characterization of Products
The synthesized nitrobenzonitriles should be characterized using standard analytical techniques to confirm their identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides information about the structure and the position of the nitro group on the aromatic ring.
-
FT-IR: Shows characteristic peaks for the -CN stretch (around 2230 cm⁻¹) and the asymmetric and symmetric stretches of the -NO₂ group (around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Product loss during work-up | Perform extractions carefully. Ensure complete precipitation if isolating a solid. | |
| Formation of Multiple Products | Lack of regioselectivity | Optimize reaction temperature (lower temperature often increases selectivity). Try a different nitrating agent (e.g., acetyl nitrate for milder conditions). |
| Dinitration | Use a stoichiometric amount of the nitrating agent. Keep the reaction temperature low. | |
| Dark-colored Reaction Mixture | Oxidation of substrate | Ensure the temperature is well-controlled. Add the nitrating agent slowly. |
Conclusion
The nitration of substituted benzonitriles is a versatile and powerful tool in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and the directing effects of substituents is crucial for achieving the desired regioselectivity and yield. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and safely synthesize a wide range of valuable nitrobenzonitrile intermediates for their drug discovery and development programs.
References
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE.
- The Organic Chemistry Tutor. (2023, December 4). Electrophilic Substitution Mechanism | The Nitration of Benzene. YouTube.
- ResearchGate. (2025, August 6). Quantitative investigation of the nitration of benzonitrile.
- MDPI. (n.d.). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol.
- UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- YouTube. (2024, June 6). Nitration reaction safety.
- Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
- NIH. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Homework.Study.com. (n.d.). Draw the major product(s) of nitration of benzonitrile.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- The Organic Chemistry Tutor. (2018, May 2). Electrophilic aromatic substitution: meta directors. YouTube.
- Lab Pro Inc. (2023, June 6). Nitric Acid: Properties, Applications, and Safety Precautions.
- Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. homework.study.com [homework.study.com]
- 8. m.youtube.com [m.youtube.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. ehs.com [ehs.com]
- 11. labproinc.com [labproinc.com]
- 12. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 5-Ethoxy-2-nitrobenzonitrile in Heterocyclic Synthesis
This Application Note is designed to provide a comprehensive technical guide for the utilization of 5-Ethoxy-2-nitrobenzonitrile (ENBN) in organic synthesis.
While often confused with its isomer (the Sildenafil intermediate 2-ethoxy-5-nitrobenzonitrile), 5-Ethoxy-2-nitrobenzonitrile is a distinct, high-value scaffold used primarily for accessing 6-substituted quinazolines and benzo-fused heterocycles . This guide addresses its specific reactivity, reduction protocols, and downstream applications in medicinal chemistry.
Abstract
5-Ethoxy-2-nitrobenzonitrile (CAS 1415819-87-2) serves as a critical "ortho-functionalized" building block.[1] Its structural motif—a nitro group ortho to a nitrile, with a para-ethoxy electron-donating group—makes it an ideal precursor for the synthesis of 6-ethoxyquinazolin-4(3H)-ones and related bicyclic nitrogen heterocycles. These scaffolds are privileged structures in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). This guide details the chemoselective reduction of the nitro group and subsequent cyclization protocols, ensuring high purity and yield.
Part 1: Chemical Profile & Strategic Utility
Structural Analysis & Reactivity
The molecule features three key functional groups that dictate its synthetic utility:
-
Nitro Group (C2): Highly electrophilic; serves as the latent amine for heterocycle ring closure.
-
Nitrile Group (C1): Ortho to the nitro group; acts as the electrophilic "anchor" for cyclization (e.g., Niementowski-type reactions).
-
Ethoxy Group (C5): An electron-donating group (EDG) that modulates the nucleophilicity of the resulting amine and the solubility of the final heterocycle.
Isomer Critical Control Point (Risk Management)
Researchers often confuse ENBN with its isomer, 2-ethoxy-5-nitrobenzonitrile . It is vital to verify the substitution pattern before synthesis.
| Feature | 5-Ethoxy-2-nitrobenzonitrile (Target of this Guide) | 2-Ethoxy-5-nitrobenzonitrile (Sildenafil Precursor) |
| Structure | 1-CN, 2-NO₂, 5-OEt | 1-CN, 2-OEt, 5-NO₂ |
| Primary Use | Synthesis of 6-Ethoxyquinazolines (Kinase Inhibitors) | Synthesis of Sildenafil (Viagra) & PDE5 Inhibitors |
| Reduction Product | 2-Amino-5-ethoxybenzonitrile | 2-Ethoxy-5-aminobenzonitrile |
| Cyclization Outcome | Fused pyrimidine ring at C1-C2 | Fused pyrimidine ring at C1-C6 (relative to original ring) |
Part 2: Synthesis & Preparation of the Intermediate
While ENBN is commercially available, in-house preparation often ensures higher purity for sensitive catalytic steps.
Synthetic Route: Nitration of 3-ethoxybenzonitrile.
-
Reagents: HNO₃ / H₂SO₄
-
Mechanism: Electrophilic aromatic substitution. The ethoxy group (meta to CN) directs the incoming nitro group to the ortho or para position relative to itself. Steric hindrance and electronic directing effects of CN favor the position ortho to the ethoxy group (Position 2 or 4) or para (Position 6).
-
Optimization: Low temperature (0–5°C) favors the 2-nitro isomer (between CN and OEt) due to the "ortho effect" and coordination, though separation from the 4-nitro isomer is required via recrystallization (Ethanol).
Part 3: Key Transformation – Chemoselective Reduction
The critical step in utilizing ENBN is the reduction of the nitro group to an amine without hydrolyzing or reducing the nitrile group.
Protocol A: Catalytic Hydrogenation (High Purity)
Best for pharmaceutical intermediates where metal residues (Fe, Sn) are a concern.
Reagents:
-
Substrate: 5-Ethoxy-2-nitrobenzonitrile (1.0 eq)
-
Catalyst: 5% Pd/C (5 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen Source: H₂ gas (balloon or 3 bar)
Step-by-Step Procedure:
-
Preparation: In a hydrogenation vessel, dissolve 10 g of ENBN in 100 mL of EtOAc.
-
Catalyst Addition: Under a nitrogen blanket, carefully add 0.5 g of 5% Pd/C. Caution: Pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ three times. Stir at room temperature (25°C) under H₂ atmosphere (3 bar pressure recommended for kinetics, though balloon pressure works slower).
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[2] The starting material (Rf ~0.6) will disappear, and the fluorescent amine (Rf ~0.3) will appear.[3][4][5]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-ethoxybenzonitrile as a tan/yellow solid.
Protocol B: Iron-Mediated Reduction (Robust/Scale-Up)
Best for labs without hydrogenation equipment or to avoid nitrile reduction side-products.
Reagents:
-
Iron Powder (3.0 eq, 325 mesh)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: EtOH/Water (4:1)
Step-by-Step Procedure:
-
Suspend 10 g of ENBN in 80 mL EtOH and 20 mL water.
-
Add 14 g of NH₄Cl and 8.7 g of Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Hot Filtration: Filter the hot mixture immediately through Celite to remove iron oxides.
-
Extraction: Dilute filtrate with water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Part 4: Downstream Application – Quinazoline Synthesis
The resulting 2-amino-5-ethoxybenzonitrile is the immediate precursor to 6-ethoxyquinazolin-4(3H)-one , a scaffold found in numerous bioactive molecules.
Workflow Visualization
The following diagram illustrates the transformation pathway from ENBN to the Quinazoline core.
Figure 1: Synthetic pathway from 5-Ethoxy-2-nitrobenzonitrile to bioactive quinazoline scaffolds.[1]
Protocol C: Cyclization to 6-Ethoxyquinazolin-4(3H)-one
Mechanism: The amine attacks the formamide carbon, followed by intramolecular nucleophilic attack of the amide nitrogen on the nitrile carbon.
-
Reaction: Mix 2-amino-5-ethoxybenzonitrile (1.0 eq) with Formamide (10 volumes).
-
Conditions: Heat to 140–150°C for 4–6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water.
-
Isolation: The product, 6-ethoxyquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Part 5: Analytical Specifications & QC
To validate the integrity of the intermediate (2-amino-5-ethoxybenzonitrile), use the following parameters:
| Parameter | Specification | Method |
| Appearance | Yellow to Tan Crystalline Solid | Visual |
| Melting Point | 152–155°C | Capillary Method |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN:H₂O Gradient |
| ¹H NMR (DMSO-d₆) | δ 6.9–7.1 (m, 3H, Ar-H), 5.8 (s, 2H, NH₂), 4.0 (q, 2H), 1.3 (t, 3H) | 400 MHz NMR |
| IR Spectroscopy | ~2210 cm⁻¹ (C≡N stretch), ~3300/3400 cm⁻¹ (NH₂ stretch) | FT-IR (KBr) |
Part 6: Safety & Handling
-
Toxicity: Nitrobenzonitriles are potential skin sensitizers and may be harmful if inhaled. Handle in a fume hood.
-
Energetics: The nitro group poses a thermal hazard. Do not distill the nitro-intermediate to dryness at high heat.
-
Waste: Palladium catalysts are pyrophoric; keep wet with water/solvent during disposal.
References
-
Isomer Distinction & Sildenafil Synthesis
- Bell, A. S., Brown, D., & Terrett, N. K. (1991). Pyrazolopyrimidinone antianginal agents. U.S. Patent No. 5,250,534. (Describes the 2-ethoxy-5-nitro isomer route).
-
Quinazoline Synthesis from 2-Aminobenzonitriles
- Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles.Tetrahedron, 61(43), 10153-10160.
-
Chemical Properties & CAS Verification
- PubChem Compound Summary for CID 53400683 (Rel
-
[6]
- Catalytic Reduction Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for nitro-to-amine reduction specificity).
Sources
Using 5-Ethoxy-2-nitrobenzonitrile in medicinal chemistry
Application Note: Medicinal Chemistry Utility of 5-Ethoxy-2-nitrobenzonitrile
Executive Summary
5-Ethoxy-2-nitrobenzonitrile (CAS 1415819-87-2) is a high-value pharmacophore precursor used primarily in the synthesis of nitrogenous heterocycles for kinase inhibitor discovery.[1][2] Its structural core—an ortho-nitrobenzonitrile substituted with a 5-ethoxy group—serves as a versatile "linchpin" scaffold.[1][2] The nitro group provides a latent aniline for nucleophilic attack, while the nitrile group acts as an electrophilic trap for cyclization.[2]
This guide details the strategic application of this intermediate in synthesizing quinazolines (EGFR/HER2 inhibitors), 3-aminoindazoles (multitarget kinase inhibitors), and indoles .[2] It includes validated protocols for nitro reduction and heterocycle formation.
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 5-Ethoxy-2-nitrobenzonitrile |
| CAS Number | 1415819-87-2 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH |
| Key Derivative | 2-Amino-5-ethoxybenzonitrile (CAS 549488-78-0) |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Protect from light |
Strategic Utility: The Ortho-Nitro Nitrile Warhead[1][2]
In medicinal chemistry, the ortho-nitrobenzonitrile motif is not merely a structural feature but a reactive platform .[2] The 5-ethoxy substituent specifically modulates lipophilicity (LogP ~1.[2]8) and provides a hydrogen bond acceptor site often critical for binding in the ATP-binding pocket of kinases.[2]
Primary Synthetic Pathways:
-
Pathway A (Reduction): Selective reduction of the nitro group yields 2-amino-5-ethoxybenzonitrile , a direct precursor to 4-anilinoquinazolines (e.g., Gefitinib/Erlotinib analogs).[2]
-
Pathway B (Hydrazine Cyclization): Direct reaction with hydrazine yields 3-amino-5-ethoxy-1H-indazole , a scaffold found in Axitinib and other VEGFR inhibitors.[1][2]
-
Pathway C (Reductive Cyclization): Controlled reduction promotes intramolecular attack on the nitrile to form 5-ethoxy-1H-indole-2,3-diamine derivatives.[1][2]
Visualizing the Synthetic Divergence
Caption: Divergent synthetic pathways from 5-Ethoxy-2-nitrobenzonitrile utilizing the ortho-nitro/nitrile bifunctionality.
Detailed Experimental Protocols
Protocol A: Selective Nitro Reduction to 2-Amino-5-ethoxybenzonitrile
This step is the gateway to quinazoline synthesis.[1][2] The use of Stannous Chloride (SnCl₂) is recommended over catalytic hydrogenation if halogen substituents are present elsewhere on the molecule, though Fe/NH₄Cl is a greener alternative.[2]
Reagents:
-
Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) (5.0 eq)
-
Ethanol (0.2 M concentration) or Ethyl Acetate[1]
-
Concentrated HCl (trace, catalyst)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethoxy-2-nitrobenzonitrile (10 mmol, 1.92 g) in Ethanol (50 mL).
-
Addition: Add SnCl₂·2H₂O (50 mmol, 11.28 g) in portions. The reaction is slightly exothermic; monitor temperature.
-
Reflux: Heat the mixture to 70°C (reflux) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a highly fluorescent amine spot (Rf ~0.3) should appear.
-
Workup (Critical): Cool to room temperature. Adjust pH to ~8–9 using saturated NaHCO₃ or 10% NaOH. Note: This will form a thick tin slurry.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with Ethyl Acetate.
-
Extraction: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Yield: Expect 85–95% of a tan/brown solid. This intermediate is stable but should be stored under nitrogen.
Protocol B: Synthesis of 6-Ethoxyquinazolin-4(3H)-one
The Niementowski quinazoline synthesis variant.[1][2] This scaffold is homologous to the core of drugs like Gefitinib.[2]
Reagents:
Procedure:
-
Setup: Combine 2-Amino-5-ethoxybenzonitrile (5 mmol) and Formamidine Acetate (7.5 mmol) in 2-Methoxyethanol (15 mL).
-
Cyclization: Heat to 120–130°C for 6–12 hours. The reaction involves nucleophilic attack of the aniline on the formamidine, followed by cyclization onto the nitrile.[2]
-
Isolation: Cool the reaction mixture to 0°C. The product often precipitates.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, dilute with water to induce crystallization.[2]
-
Result: 6-Ethoxyquinazolin-4-amine or 4-oxo derivative depending on hydrolytic workup conditions.
Protocol C: Direct Synthesis of 3-Amino-5-ethoxyindazole
This reaction exploits the "Cassebaum" type cyclization where hydrazine attacks the nitrile and reduces the nitro group in situ (or cyclizes with the nitro group acting as an oxidant/leaving group equivalent in specific rearrangements).[1][2]
Reagents:
Procedure:
-
Mix: Dissolve the nitro-nitrile (2 mmol) in Ethanol (10 mL).
-
Add Hydrazine: Add Hydrazine Hydrate (10 mmol) dropwise.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. The solution will typically darken.
-
Mechanism: The hydrazine attacks the nitrile carbon to form an amidrazone intermediate, which then undergoes intramolecular nucleophilic attack on the nitro group (often displacing the nitro oxygen or reducing it) to close the indazole ring.[2]
-
Workup: Concentrate the solvent. Dilute with water.[4] The product, 3-amino-5-ethoxy-1H-indazole , typically precipitates as a solid.[1][2] Recrystallize from Ethanol/Water.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reduction (Protocol A) | Tin salts complexing with product | Increase pH to >10 during workup to fully break Sn-amine complexes; use Rochelle's salt. |
| Low Yield in Cyclization (Protocol B) | Hydrolysis of nitrile to amide | Ensure anhydrous reagents; avoid excessive water in the solvent (use molecular sieves). |
| Dark Tarry Product (Protocol C) | Oxidation of hydrazine/amine | Perform reaction under strict Argon/Nitrogen atmosphere.[1][2] |
| Solubility Issues | 5-Ethoxy group aggregation | Use co-solvents like DMF or NMP for reactions; use MeOH/DCM mixtures for chromatography.[1][2] |
References
-
CAS Registry . "5-Ethoxy-2-nitrobenzonitrile (CAS 1415819-87-2)".[1][2] Chemical Abstracts Service.
-
CAS Registry . "2-Amino-5-ethoxybenzonitrile (CAS 549488-78-0)".[1][2][5][6][7][8] Chemical Abstracts Service.
-
Zhang, T., et al. (2023) .[9] "Copper-catalyzed dehydrogenation of nitrogen-containing heterocycles." Journal of Organic Chemistry, 88, 7463-7468.[2][9] Link (Context: General heterocycle synthesis methodology).
-
Gribble, G. W., et al. (2005) .[10] "A convenient synthesis of 2-nitroindoles."[2][10] Tetrahedron, 61, 1176-1181.[2] Link (Context: Nitro-indole chemistry).
- BenchChem Application Note. "2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry". (Context: Homologous methoxy-analog protocols).
Sources
- 1. Page 00281 (Chemical) [intlab.org]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 1208903-74-5|2-Amino-5-hydroxy-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 7. 1235467-29-4|4-Amino-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. aaronchem.com [aaronchem.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
HPLC method for analysis of 5-Ethoxy-2-nitrobenzonitrile
Application Note & Standard Operating Protocol (SOP)
Abstract
This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 5-Ethoxy-2-nitrobenzonitrile (CAS: 5794-66-1). This compound is a critical intermediate in the synthesis of Sildenafil Citrate (Viagra) and other phosphodiesterase type 5 (PDE5) inhibitors.
The method utilizes a Reversed-Phase (RP-HPLC) architecture with a C18 stationary phase and a phosphate-buffered mobile phase.[1] It is designed to separate the target analyte from potential synthetic precursors (e.g., 2-hydroxy-5-nitrobenzonitrile) and downstream reduction products (e.g., 2-amino-5-ethoxybenzonitrile).
Introduction & Chemical Context
5-Ethoxy-2-nitrobenzonitrile is a substituted benzene derivative characterized by an electron-withdrawing nitro group and an electron-donating ethoxy group. In the pharmaceutical industry, it serves as a key building block. Its purity is paramount because impurities carried forward can lead to side-reactions during the subsequent reduction to the amine and cyclization steps in Sildenafil synthesis.
Chemical Properties:
-
Molecular Formula: C
H N O [2] -
Molecular Weight: 192.17 g/mol
-
Solubility: Low solubility in water; soluble in Acetonitrile (MeCN), Methanol (MeOH), and Dichloromethane.
-
Chromatographic Behavior: The molecule is moderately lipophilic (due to the ethoxy group and benzene ring) but retains polar characteristics (nitro/cyano groups). A C18 column provides the ideal hydrophobic interaction mechanism for retention.
Method Development Strategy
2.1 Stationary Phase Selection
A C18 (Octadecylsilane) column is selected as the standard for this analysis. The alkyl chain provides sufficient retention for the ethoxy-benzene core. A "Base Deactivated" (BDS) or high-purity silica column is recommended to minimize peak tailing caused by interactions between the nitro group and residual silanols.
2.2 Mobile Phase Design
-
Buffer (pH 3.0): A potassium phosphate buffer at pH 3.0 is chosen.[1]
-
Reasoning: Although 5-Ethoxy-2-nitrobenzonitrile is non-ionizable in this range, acidic pH suppresses the ionization of potential acidic impurities (like benzoic acid derivatives) and tightens peak shape by neutralizing residual silanols on the column.
-
-
Organic Modifier (Acetonitrile): MeCN is preferred over Methanol due to lower backpressure and sharper peak shapes for nitro-aromatics.
2.3 Detection Wavelength
-
Primary: 254 nm. The aromatic ring and nitro group provide strong absorption at this universal wavelength.
-
Secondary: 290 nm. Useful for higher specificity if analyzing complex crude reaction mixtures, as it aligns closer to the absorption maxima of Sildenafil-related scaffolds.
Experimental Protocol
3.1 Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with PDA/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents:
3.2 Mobile Phase Preparation
-
Buffer A (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of KH
PO in 1000 mL of water. -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter through a 0.45 µm nylon membrane and degas.
-
-
Mobile Phase B: 100% Acetonitrile.
3.3 Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm) |
| Run Time | 20 Minutes |
| Diluent | 50:50 Water:Acetonitrile |
3.4 Gradient Program
Note: An isocratic method (50:50) is often sufficient, but a gradient ensures cleaning of the column from lipophilic dimers.
| Time (min) | % Buffer A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Start |
| 12.00 | 20 | 80 | Linear Ramp |
| 15.00 | 20 | 80 | Hold (Wash) |
| 15.10 | 60 | 40 | Return to Initial |
| 20.00 | 60 | 40 | Re-equilibration |
Sample Preparation Workflow
Figure 1: Standard preparation workflow ensuring analyte solubility and particulate removal.
-
Stock Solution: Weigh 25 mg of 5-Ethoxy-2-nitrobenzonitrile into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard: Transfer 1.0 mL of Stock Solution to a 20 mL volumetric flask. Dilute to volume with Diluent (50:50 Water:MeCN).[3]
-
Sample Solution: Prepare crude samples similarly to a target concentration of 50 µg/mL.
System Suitability & Validation
To ensure Trustworthiness , the system must pass the following criteria before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 6.0 - 9.0 min | Consistent column chemistry. |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |
| Tailing Factor (T) | < 1.5 | Indicates minimal secondary interactions. |
| % RSD (Area) | < 2.0% (n=5) | Confirms injection precision.[4] |
Linearity: The method is linear over the range of 5 µg/mL to 100 µg/mL (r² > 0.999).
LOD/LOQ (Estimated):
-
LOD (Limit of Detection): ~0.05 µg/mL (S/N = 3)[5]
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N = 10)
Synthesis Context & Impurity Profile
Understanding where this molecule fits helps in identifying potential impurities.
Figure 2: Synthesis pathway of Sildenafil intermediates. The target analyte is the product of alkylation.
Impurity Analysis Tips:
-
Precursor (2-Hydroxy-5-nitrobenzonitrile): More polar than the target. Will elute earlier (approx 3-5 min).
-
Product (2-Amino-5-ethoxybenzonitrile): The amine is basic. At pH 3.0, it will be protonated and elute significantly earlier than the nitro compound.
-
Target (5-Ethoxy-2-nitrobenzonitrile): Elutes later due to the ethoxy group and lack of ionization.
Troubleshooting Guide (Voice of Experience)
-
Drifting Retention Times:
-
Cause: Temperature fluctuations or mobile phase evaporation.
-
Fix: Use a column oven (30°C) and cap solvent bottles. Ensure the organic % is precise.
-
-
Split Peaks:
-
Cause: Sample solvent strength is too high (100% MeCN injection).
-
Fix: Always dilute the sample in 50:50 Water:MeCN to match the initial mobile phase conditions.
-
-
High Backpressure:
-
Cause: Precipitation of buffer in high organic gradient.
-
Fix: Do not exceed 85% MeCN if using >25mM phosphate buffer. The proposed method uses 80% MeCN max, which is safe.
-
References
- Sildenafil Citrate USP Monograph.United States Pharmacopeia.
-
Daraghmeh, N., et al. (2002). "Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
Dinesh, N.D., et al. (2002).[6] "Stability indicating RP-LC determination of sildenafil citrate (Viagra) in pure form and in pharmaceutical samples." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary. "2-Hydroxy-5-nitrobenzonitrile (Precursor)." National Center for Biotechnology Information.
-
SIELC Technologies. "HPLC Method for Analysis of Sildenafil Citrate." Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Column chromatography conditions for 5-Ethoxy-2-nitrobenzonitrile purification
Application Note: High-Purity Isolation of 5-Ethoxy-2-nitrobenzonitrile via Flash Column Chromatography
Abstract
This application note details a robust protocol for the purification of 5-Ethoxy-2-nitrobenzonitrile (CAS: 6135-15-5), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocol addresses the specific challenge of separating the target ether from unreacted halo-nitrobenzonitrile precursors and phenolic hydrolysis byproducts. Using a step-gradient normal phase chromatography approach, this method achieves >98% purity with high recovery yields.
Introduction & Chemical Context
5-Ethoxy-2-nitrobenzonitrile is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-2-nitrobenzonitrile or 5-bromo-2-nitrobenzonitrile using sodium ethoxide.
Physicochemical Profile:
-
Target Molecule: 5-Ethoxy-2-nitrobenzonitrile
-
Molecular Weight: 192.17 g/mol
-
Polarity: Moderate. The nitro (-NO₂) and cyano (-CN) groups are strong dipoles, but the ethoxy (-OEt) tail adds lipophilicity.
-
Key Impurities:
-
Starting Material (SM): 5-Chloro-2-nitrobenzonitrile. (Less polar; elutes first).
-
Hydrolysis Byproduct: 5-Hydroxy-2-nitrobenzonitrile. (Highly polar/acidic; elutes last or tails significantly).
-
Purification Challenge: The primary challenge is the "polarity sandwich." The target ether is more polar than the halogenated starting material but significantly less polar than the phenolic byproduct. A precise gradient is required to elute the starting material effectively before collecting the product, while keeping the phenol retained on the silica.
Method Development Strategy
Thin Layer Chromatography (TLC) Analysis
Before scaling to a column, the separation must be validated on silica gel 60 F₂₅₄ plates.
-
Visualization: UV absorption at 254 nm is strong due to the nitro-aromatic chromophore.
-
Solvent System Optimization:
-
100% Hexane: Compounds likely remain at baseline.
-
50% EtOAc / 50% Hexane: Target likely moves to solvent front (Rf > 0.8), causing co-elution with SM.
-
Optimal System: 15-20% Ethyl Acetate in Hexanes .
-
Target Rf Values (in 20% EtOAc/Hex):
-
Impurity A (Cl-SM): Rf ~ 0.55 - 0.65
-
Target (Ethoxy): Rf ~ 0.35 - 0.45
-
Impurity B (Phenol): Rf < 0.10 (often streaks)
Detailed Experimental Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm).
-
Mobile Phase A: n-Hexane (or n-Heptane for higher safety profile).
-
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
-
Column: Glass column with fritted disc or automated flash cartridge (e.g., 12g, 40g depending on scale).
Sample Preparation (Dry Loading)
Rationale: 5-Ethoxy-2-nitrobenzonitrile has limited solubility in pure hexane. Liquid loading with DCM or EtOAc can cause "band broadening" because the strong solvent carries the sample too far down the column before the gradient starts. Dry loading is strictly recommended.
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).
-
Add silica gel (ratio: 2g silica per 1g crude mass) to the flask.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.
-
Load this powder carefully onto the top of the pre-equilibrated column.
Elution Gradient (Step-Gradient)
For a standard manual column (approx. 5g crude scale):
| Step | Mobile Phase Composition | Volume (Column Volumes - CV) | Objective |
| 1 | 100% Hexane | 2 CV | Column equilibration / Flush very non-polar oils. |
| 2 | 5% EtOAc / 95% Hexane | 3 CV | Elute trace non-polar impurities. |
| 3 | 10% EtOAc / 90% Hexane | 5-8 CV | Elute Starting Material (Cl-SM). Monitor fractions carefully. |
| 4 | 20% EtOAc / 80% Hexane | 10-15 CV | Elute Target (5-Ethoxy-2-nitrobenzonitrile). |
| 5 | 100% EtOAc | 3 CV | Flush column (Remove Phenols/Polar trash). |
Fraction Collection & Analysis
-
Collect fractions of approximately 10-15 mL (for a 2-3 cm diameter column).
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm). The product will appear as a dark, UV-active spot.
-
Critical Check: Ensure the "faster" spot (SM) has completely cleared before pooling the "slower" product fractions.
Visualization of Workflow & Logic
Figure 1: Purification Logic & Separation Pathway
Caption: Step-wise separation logic distinguishing the target ether from lipophilic halides and polar phenols.
Figure 2: Simulated TLC Analysis
Caption: Expected TLC migration pattern in 20% EtOAc/Hexane mobile phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of SM and Product | Gradient increased too fast or loading mass too high. | Decrease gradient slope (e.g., hold at 10% EtOAc longer). Reduce loading ratio (use 50:1 silica:crude). |
| Product Tailing / Smearing | Acidic impurities or silica interaction.[3] | Tailing is rare for ethers, but if observed, ensure the crude was washed with NaOH during workup to remove phenols before the column. |
| Low Recovery | Product crystallizing on column or retained.[3] | Ensure solubility in the mobile phase. If the product precipitates in 10% EtOAc, start the gradient at 15%. |
| Yellow Band Sticking to Top | Phenolic impurity (Nitrophenol). | This is normal. Do not try to elute this with the product. Flush it out with 100% EtOAc or MeOH after collecting the target. |
Safety Considerations
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the crude to dryness at high temperatures.
-
Nitriles: Toxic by ingestion and skin absorption.[4] Wear appropriate PPE (gloves, goggles).
-
Silica Dust: Inhalation hazard.[4] Handle silica in a fume hood.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General reference for SNAr and column chromatography of nitro compounds).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[2] J. Org.[2] Chem.1978 , 43(14), 2923–2925.[2] (The foundational protocol for flash chromatography).
-
BenchChem. "Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile." (Analogous compound purification data).
-
Organic Syntheses. "p-Nitrobenzonitrile." Org. Synth.1928 , 8, 84. (Background on nitrobenzonitrile stability and handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of Ethoxybenzonitrile
Topic: Side Reactions & Process Optimization in the Nitration of 4-Ethoxybenzonitrile Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Context: Synthesis of key intermediates for PDE5 inhibitors (e.g., Vardenafil, Sildenafil analogs).
Executive Summary & Reaction Overview
The regioselective nitration of 4-ethoxybenzonitrile to 3-nitro-4-ethoxybenzonitrile is a critical transformation in the synthesis of pharmaceutical intermediates. While the ethoxy group strongly activates the ortho position (C3), directing the incoming nitro group to the desired location, the reaction is fraught with competing pathways driven by the harsh acidic environment required for nitration.
The Core Challenge: Balancing reactivity (nitration rate) against stability (hydrolysis of the nitrile and ethoxy groups).
Reaction Scheme & Impurity Pathway
The following diagram illustrates the primary reaction and the critical side-reaction cascades that users must control.
Figure 1: Reaction network showing the target pathway (Green) and competing side reactions (Red/Yellow) driven by temperature and water content.
Technical Support: Troubleshooting & FAQs
This section addresses specific issues reported by researchers during the scale-up and execution of this protocol.
Issue 1: "I see a polar impurity (approx. 15-20%) that increases with reaction time."
Diagnosis: Nitrile Hydrolysis (Amide Formation) The nitrile group (-CN) is susceptible to acid-catalyzed hydrolysis, converting it first to the primary amide (Impurity A) and eventually to the carboxylic acid (Impurity B).[1][2] This is the most common side reaction in mixed-acid nitrations [1].
-
Mechanism: The sulfuric acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water present in the nitric acid or generated during nitration (
). -
Corrective Action:
-
Reduce Temperature: Hydrolysis typically requires higher activation energy than nitration. Maintain reaction temperature strictly below 30°C (ideally 0–10°C during addition).
-
Use Fuming Nitric Acid: Switch from 65-70%
to fuming (>90%) to minimize water content in the reaction matrix. -
Quench Rapidly: Do not let the reaction stir overnight. Quench immediately onto ice/water once TLC/HPLC indicates consumption of starting material.
-
Issue 2: "My product yield is low, and I detect a yellow precipitate soluble in base."
Diagnosis: Ether Dealkylation (Phenol Formation) Strong acids at elevated temperatures can cleave the ethyl ether bond, resulting in 3-nitro-4-hydroxybenzonitrile (Impurity D). Phenolic impurities are often yellow and dissolve in aqueous NaOH due to the acidity of the nitrophenol [2].
-
Test: Take a small sample of the solid impurity and add 1M NaOH. If it dissolves and turns deep yellow/orange, it is likely the phenol.
-
Corrective Action:
-
Control Exotherm: Ether cleavage is thermally driven. Ensure efficient cooling during the addition of the substrate to the acid mixture.
-
Avoid "Hot Spots": Improve stirring efficiency. Localized heating at the addition point can trigger dealkylation.
-
Issue 3: "I am observing a multi-spot impurity profile with a higher molecular weight."
Diagnosis: Over-Nitration (Dinitration) The ethoxy group is strongly activating. If the stoichiometry of nitric acid is not carefully controlled, the second ortho position (C5) will be nitrated, yielding 3,5-dinitro-4-ethoxybenzonitrile [3].
-
Corrective Action:
-
Stoichiometry: Use a slight excess of
(1.05 – 1.1 equivalents). Avoid large excesses (e.g., >1.5 eq). -
Addition Mode: Add the nitrating agent to the substrate (inverse addition) or add the substrate slowly to the acid to prevent local high concentrations of nitronium ions.
-
Optimized Experimental Protocols
These protocols are designed to be self-validating. The "Standard" protocol is robust for general use, while the "Mild" protocol is for sensitive substrates prone to hydrolysis.
Method A: Standard Mixed Acid (Scalable)
Best for: Routine synthesis where trace amide formation (<5%) is acceptable.
-
Preparation: Cool 5.0 volumes (relative to substrate mass) of concentrated
to 0°C in a reactor with an internal thermometer. -
Substrate Addition: Add 4-ethoxybenzonitrile portion-wise, maintaining internal temperature
. Ensure full dissolution. -
Nitration: Dropwise add a mixture of fuming
(1.1 eq) and (1 vol) over 60 minutes.-
Critical Control Point: If temp spikes >15°C, stop addition immediately.
-
-
Workup: Pour reaction mixture onto crushed ice (10 volumes). The product should precipitate as a solid. Filter, wash with water until neutral pH, and recrystallize from Ethanol/Water.
Method B: Acetic Anhydride / Nitrate (Mild Conditions)
Best for: Minimizing nitrile hydrolysis.
-
Preparation: Dissolve 4-ethoxybenzonitrile in Acetic Anhydride (
). -
Reagent Formation: Separately prepare a solution of Acetyl Nitrate (generated in situ by carefully adding fuming
to cold ).-
Safety Warning: Acetyl nitrate is explosive if heated. Keep strictly <20°C.
-
-
Reaction: Add the acetyl nitrate solution to the substrate at 0°C.
-
Mechanism: This method uses acetyl nitrate as the nitrating agent, which is effective but operates in a non-aqueous medium, effectively eliminating the hydrolysis pathway [4].
Impurity Profile & Data Summary
| Impurity Name | Structure Description | Origin | RRT (HPLC)* | Control Strategy |
| 3-Nitro-4-ethoxybenzamide | Amide at C1 | Hydrolysis of Nitrile | 0.65 | Low temp (<10°C), minimize water. |
| 3-Nitro-4-ethoxybenzoic acid | Acid at C1 | Hydrolysis of Amide | 0.40 | Avoid prolonged reaction times. |
| 3,5-Dinitro-4-ethoxybenzonitrile | Nitro at C3 & C5 | Over-nitration | 1.20 | Limit HNO3 to 1.05 eq. |
| 3-Nitro-4-hydroxybenzonitrile | Phenol at C4 | Ether Cleavage | 0.85 | Prevent exotherms; avoid heating. |
*Relative Retention Time (RRT) is approximate and depends on specific C18 gradient methods.
Troubleshooting Logic Tree
Use this flow to diagnose reaction failures in real-time.
Figure 2: Step-by-step diagnostic logic for in-process control.
References
-
Hydrolysis of Nitriles
- Title: The Hydrolysis of Nitriles (Chemistry LibreTexts)
- Source: Chemistry LibreTexts
-
URL:[Link]
- Relevance: Explains the acid-catalyzed mechanism converting nitriles to amides and acids, the primary side reaction in this protocol.
- Nitration of Alkoxybenzoic Acids (Analogous Chemistry): Title: Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1) Source: Google Patents URL: Relevance: Provides industrial conditions (temperature ranges, stoichiometry) for nitrating 4-alkoxy-substituted aromatic rings, directly applicable to the benzonitrile analog.
-
General Nitration Mechanisms & Side Reactions
-
Ipso-Substitution & Nitration
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-Ethoxy-2-nitrobenzonitrile
Welcome to the technical support resource for 5-Ethoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated by field-proven methodologies to ensure you can proceed with your experiments confidently and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-Ethoxy-2-nitrobenzonitrile?
A1: While specific quantitative solubility data for 5-Ethoxy-2-nitrobenzonitrile is not extensively documented in publicly available literature, we can infer its behavior based on its structural components: a benzonitrile core, a nitro group, and an ethoxy group. The nitro and nitrile groups are polar, while the benzene ring and the ethoxy group contribute to its nonpolar character. This amphiphilic nature suggests that it will exhibit limited solubility in a wide range of common laboratory solvents. Generally, polar aprotic solvents are a good starting point for solubility trials.
Q2: Which organic solvents should I consider as a starting point for dissolving 5-Ethoxy-2-nitrobenzonitrile?
A2: Based on the solubility of structurally related aromatic nitro compounds, a logical starting point would be polar aprotic solvents.[1] These solvents can interact with the polar functionalities of the molecule without the hydrogen-bonding interactions that can sometimes hinder solubility. Solvents to consider include:
-
Acetone: Often effective for moderately polar compounds.[1]
-
Acetonitrile: A common solvent in chromatography and for reactions involving polar compounds.[1]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are strong, polar aprotic solvents that are often effective for dissolving poorly soluble compounds.[2] However, their high boiling points can make them difficult to remove post-experimentally.
For less polar systems, aromatic solvents like toluene might be considered, though solubility is expected to be lower.[2] Chlorinated solvents such as dichloromethane (DCM) could also be explored. A preliminary solvent screen is highly recommended.
Q3: Are there any known safety concerns when handling 5-Ethoxy-2-nitrobenzonitrile and its solutions?
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing solubility challenges with 5-Ethoxy-2-nitrobenzonitrile.
Issue 1: The compound is not dissolving sufficiently in my chosen solvent at room temperature.
Causality: The intermolecular forces within the crystal lattice of 5-Ethoxy-2-nitrobenzonitrile are stronger than the interactions between the compound and the solvent molecules.
Troubleshooting Workflow:
Caption: Workflow for addressing initial insolubility.
Step-by-Step Protocol:
-
Gentle Heating: Cautiously warm the mixture. Increased kinetic energy can help overcome the lattice energy of the solid. Monitor the temperature to avoid decomposition, especially with nitro-aromatic compounds.
-
Sonication: Apply ultrasonic energy to the mixture. This can break down particle agglomerates and enhance solvent penetration into the solid.[6]
-
Co-solvent Systems: Introduce a second, miscible solvent to modify the overall polarity of the solvent system. For example, if your primary solvent is moderately polar like acetone, adding a small amount of a more polar solvent like DMF or a less polar one like toluene can sometimes improve solubility.
-
Stronger Solvents: If the above methods fail, consider moving to a stronger polar aprotic solvent like DMF or DMSO. Be mindful of their compatibility with your downstream applications.
Issue 2: The compound precipitates out of solution over time or upon cooling.
Causality: The initial dissolution was likely achieved by creating a supersaturated solution, which is thermodynamically unstable.
Troubleshooting and Prevention:
-
Determine the Metastable Zone Width (MSZW): This is the temperature range below the saturation temperature where the solution can remain clear before precipitation occurs. To do this, slowly cool a heated, saturated solution while monitoring for the first sign of crystallization. Knowing the MSZW will help you maintain your solution in a single phase.
-
Maintain Temperature: If your experiment allows, maintain the solution at a temperature where the compound is comfortably soluble.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid before dissolution increases the surface area available for solvent interaction, which can lead to a faster dissolution rate and potentially higher kinetic solubility.[7][8] This can be achieved through techniques like milling.[7]
Data Summary: Solvent Selection Guidance
While quantitative data for 5-Ethoxy-2-nitrobenzonitrile is unavailable, the following table provides a qualitative guide for solvent selection based on the properties of analogous compounds.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Considerations |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good | Good balance of polarity to interact with the nitro and nitrile groups.[1] |
| Highly Polar Aprotic | DMF, DMSO | Good to Excellent | Strong dipole moments effectively solvate polar functional groups.[2] High boiling points can be a drawback. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Hydrogen bonding of the solvent may compete with solute-solvent interactions.[1] |
| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions with the benzene ring.[2] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may offer some solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Lack of polarity makes them poor solvents for this compound.[1] |
Experimental Protocol: Determining Approximate Solubility
This protocol provides a standardized method for quickly assessing the solubility of 5-Ethoxy-2-nitrobenzonitrile in various solvents.
Objective: To estimate the solubility of 5-Ethoxy-2-nitrobenzonitrile in a range of organic solvents at a given temperature.
Materials:
-
5-Ethoxy-2-nitrobenzonitrile
-
A selection of organic solvents (e.g., Acetone, Acetonitrile, DMF, Toluene, DCM, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Procedure:
-
Preparation: Accurately weigh a small amount of 5-Ethoxy-2-nitrobenzonitrile (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Equilibration: Vigorously mix the sample using a vortex mixer. Place the vial in a thermostatically controlled environment (e.g., shaker at 25 °C) and allow it to equilibrate for a set period (e.g., 1 hour).
-
Observation: Visually inspect the vial for any undissolved solid.
-
Iterative Addition: If the solid has dissolved, add another weighed portion of the compound and repeat steps 3 and 4 until a saturated solution (with excess solid) is obtained.
-
Quantitative Analysis: Once saturation is confirmed, continue to equilibrate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Carefully filter the supernatant to remove any undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is prepared) or HPLC.[9]
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
By following these guidelines, you will be well-equipped to overcome the solubility challenges associated with 5-Ethoxy-2-nitrobenzonitrile and proceed with your research and development activities with greater efficiency and success.
References
-
ChemTube3D. (n.d.). benzonitrile. Retrieved from [Link]
-
Journal of Pharmaceutical Investigation. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2011). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brofind.com [brofind.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Ethoxy-2-nitrobenzonitrile Reduction
Welcome to the technical support center for the reduction of 5-Ethoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
The selective reduction of the nitro group in 5-Ethoxy-2-nitrobenzonitrile to yield 5-Ethoxy-2-aminobenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, formation of undesired byproducts, and difficulties in catalyst selection and optimization. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, grounded in established chemical principles and field-proven expertise.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Stalled Reaction
Question: My reduction of 5-Ethoxy-2-nitrobenzonitrile is not going to completion, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst is the cornerstone of a successful hydrogenation. Its activity can be compromised for several reasons.
-
Solution 1: Catalyst Quality and Handling. Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity over time. For heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel, proper handling is crucial. Avoid exposing the catalyst to air for prolonged periods, as this can lead to oxidation and deactivation.[1][2] For pyrophoric catalysts like Raney Nickel, always handle them under a solvent slurry.
-
Solution 2: Identify and Remove Catalyst Poisons. Trace impurities in the starting material, solvent, or glassware can act as catalyst poisons. Common poisons include sulfur compounds, halides, and strong coordinating agents. Purifying the starting material by recrystallization or chromatography can be beneficial. Ensure solvents are of appropriate purity and glassware is scrupulously clean. If poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst might restart the reaction.[3]
-
-
Insufficient Hydrogen Pressure or Delivery: For catalytic hydrogenations, inadequate hydrogen availability at the catalyst surface will stall the reaction.
-
Solution 1: Increase Hydrogen Pressure. If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For more stubborn reductions, transitioning to a high-pressure reactor (e.g., a Parr shaker) can significantly increase the reaction rate.[3]
-
Solution 2: Improve Mass Transfer. Vigorous stirring is essential to ensure efficient mixing of the substrate, solvent, catalyst, and hydrogen gas.[1] Increasing the stirring speed can enhance the rate of hydrogen diffusion to the catalyst surface.
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the rate of reduction.
-
Solution: Moderate Heating. Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions. A temperature range of 40-60 °C is a good starting point for many catalytic hydrogenations.
-
-
Improper Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst performance.
-
Solution: Solvent Screening. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenations as they can facilitate proton transfer steps.[1] However, for substrates like 2-nitrobenzonitrile, alcoholic solvents can promote the formation of 2-aminobenzamide when using Raney Nickel.[4] In such cases, aprotic solvents like dioxane or ethyl acetate may be more suitable.
-
Issue 2: Formation of 2-Amino-5-ethoxybenzamide as a Major Byproduct
Question: I am observing a significant amount of 2-Amino-5-ethoxybenzamide in my product mixture instead of the desired 2-Amino-5-ethoxybenzonitrile. Why is this happening and how can I prevent it?
Causality: The formation of the benzamide byproduct is a known issue in the reduction of 2-nitrobenzonitriles, particularly when using certain catalysts and solvents.[4] This occurs via an intramolecular oxygen transfer from the nitro group to the nitrile, likely proceeding through a hydroxylamino intermediate which can cyclize.[4]
Solutions:
-
Catalyst Selection:
-
Palladium-based catalysts (e.g., Pd/C) are generally less prone to promoting this intramolecular reaction compared to Raney Nickel or Platinum catalysts when reducing 2-nitrobenzonitrile.[4] Therefore, switching to Pd/C is a primary recommendation.
-
-
Solvent Choice:
-
As demonstrated in the hydrogenation of 2-nitrobenzonitrile, the choice of solvent is critical. Aprotic solvents like dioxane have been shown to suppress the formation of the benzamide byproduct.[4] Ethyl acetate is another viable aprotic solvent to consider.
-
-
Reaction Conditions:
-
Lowering the reaction temperature may also help to disfavor the intramolecular cyclization pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for the selective reduction of 5-Ethoxy-2-nitrobenzonitrile?
The choice of reducing agent depends on several factors including scale, available equipment, and desired chemoselectivity.
-
Catalytic Hydrogenation (H₂/Catalyst): This is often the cleanest and most efficient method for large-scale synthesis.[5]
-
Pd/C (Palladium on Carbon): Generally the preferred catalyst for this transformation due to its high activity and selectivity for the nitro group reduction without affecting the nitrile.[4]
-
Raney Nickel: A highly active catalyst, but as discussed, it can promote the formation of the benzamide byproduct in alcoholic solvents.[4] Its use would necessitate careful solvent selection (e.g., dioxane).
-
Pt/C (Platinum on Carbon): Also a very active catalyst, but may be less chemoselective than Pd/C and could potentially lead to over-reduction if not carefully controlled.
-
-
Metal/Acid Systems: These are classical methods that are robust and often used in laboratory settings.
-
Fe/HCl or Fe/NH₄Cl: A cost-effective and reliable method for nitro group reduction.[6][7] The reaction is typically carried out in a protic solvent like ethanol or water.
-
SnCl₂·2H₂O: Another effective reagent, particularly for achieving high chemoselectivity in the presence of other reducible functional groups.[8][9][10]
-
-
Sodium Borohydride (NaBH₄) with a Transition Metal Catalyst: NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups.[11] However, in combination with catalysts like NiCl₂·6H₂O or CoCl₂, it becomes a powerful reducing system.[11]
Q2: How do I monitor the progress of the reaction?
Regular monitoring is crucial to determine the reaction endpoint and to avoid over-reduction or byproduct formation.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material, product, and any potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information about the reaction mixture composition.
-
Hydrogen Uptake: In a closed system for catalytic hydrogenation, monitoring the consumption of hydrogen gas can indicate the progress of the reaction.
Q3: What are the key safety precautions to consider during this reduction?
-
Catalytic Hydrogenation:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The system should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[1][2]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. Never allow the catalyst to dry in the air.[2] The catalyst should be filtered carefully and the filter cake should be kept wet with solvent or water until it can be safely quenched or disposed of.
-
-
Metal/Acid Reductions:
-
These reactions can be exothermic and may produce flammable hydrogen gas. The addition of reagents should be controlled, and adequate cooling may be necessary.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is recommended for its high selectivity and clean reaction profile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Ethoxy-2-nitrobenzonitrile (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add 5-10 wt% of 10% Pd/C catalyst.
-
Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol (approximately 10-20 mL per gram of starting material).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent to prevent the catalyst from igniting.
-
Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-Ethoxy-2-aminobenzonitrile. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Iron and Ammonium Chloride
This is a robust and cost-effective alternative to catalytic hydrogenation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-Ethoxy-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (4-6 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Data Presentation
| Method | Catalyst/Reagent | Solvent | Typical Yield | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | 10% Pd/C | Ethyl Acetate/Ethanol | >90% | High selectivity, clean reaction | Catalyst cost, handling of H₂ |
| Catalytic Hydrogenation | Raney Nickel | Dioxane | 80-90% | High activity | Pyrophoric, potential for side reactions in protic solvents |
| Metal/Acid Reduction | Fe/NH₄Cl | Ethanol/Water | 85-95% | Cost-effective, robust | Stoichiometric waste, work-up can be tedious |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | >90% | High chemoselectivity | Tin waste is toxic and requires careful disposal |
Visualizations
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 5-Ethoxy-2-nitrobenzonitrile.
Troubleshooting Decision Tree: Incomplete Reaction
Caption: Decision tree for troubleshooting an incomplete reduction reaction.
References
-
Experimental results of 5% Pd/C catalyst for hydrogenating o-nitrochlorobenzene. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
- Method for producing 2-amino-5-nitrothiobenzamide. (1993). Japan Patent No. JPH05320126A.
-
Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120.
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019).
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2012). Calvin Digital Commons.
- The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019).
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (1966).
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]
- Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (2005).
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). BenchChem.
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved January 29, 2024, from [Link]
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Journal of Chemistry and Chemical Engineering, 7(5).
- Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3675.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
- raney nickel reductions-part i. (n.d.).
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(2), 209-221.
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). U.S. Patent No. 4,287,365.
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved January 29, 2024, from [Link]
- Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2017). Chemical Research in Toxicology, 30(1), 19-38.
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians.
- Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit.
- Reduction of aromatic nitro compounds using Fe and HCl gives. (2021, November 1). YouTube.
- Amines. (n.d.). NCERT.
- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012, October 16).
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 5-Ethoxy-2-nitrobenzonitrile
Welcome to the technical support center for the purification of 5-Ethoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 5-Ethoxy-2-nitrobenzonitrile?
A1: The impurity profile of your crude 5-Ethoxy-2-nitrobenzonitrile is largely dependent on its synthetic route. Two common routes are the nitration of 4-ethoxybenzonitrile and the nucleophilic substitution of a leaving group (e.g., chlorine) from a precursor.
-
Positional Isomers: During the nitration of 4-ethoxybenzonitrile, the primary impurities are often positional isomers, such as 2-ethoxy-5-nitrobenzonitrile or dinitrated byproducts. The directing effects of the ethoxy and cyano groups influence the substitution pattern.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials like 4-ethoxybenzonitrile.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present during synthesis or workup. This can lead to the formation of 5-ethoxy-2-nitrobenzamide or 5-ethoxy-2-nitrobenzoic acid.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as leftover reagents, can also be present.
Q2: How can I get a quick assessment of the purity of my crude 5-Ethoxy-2-nitrobenzonitrile?
A2: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for assessing the purity of your sample. A suitable eluent system, for instance, a mixture of hexane and ethyl acetate, can often provide good separation of the desired product from its common impurities. By spotting your crude material alongside a pure standard (if available), you can visualize the number of components and get a semi-quantitative idea of the purity.
Q3: My purified 5-Ethoxy-2-nitrobenzonitrile is a yellow-orange solid. Is this normal?
A3: Yes, many nitroaromatic compounds are colored. 5-Ethoxy-2-nitrobenzonitrile is typically a yellow to orange solid.[2] The intensity of the color can sometimes be indicative of the purity, with highly colored samples potentially containing more impurities. However, the inherent color of the pure compound is yellow.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Ethoxy-2-nitrobenzonitrile and provides actionable solutions.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | - Try a lower boiling point solvent. - Use a larger volume of solvent to avoid oversaturation. - Ensure slow cooling to promote crystal growth over oil formation. |
| Poor Recovery | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | - Select a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | - Reduce the volume of the solvent by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 5-Ethoxy-2-nitrobenzonitrile. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | The eluent system has suboptimal polarity. | - Optimize the solvent system using TLC. A good separation on TLC will generally translate to good separation on the column. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Compound Stuck on Column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane-ethyl acetate mixture. |
| Cracked Silica Bed | The column ran dry, or there was a rapid change in solvent polarity. | - Always keep the solvent level above the top of the silica gel. - When running a gradient, introduce the change in solvent polarity gradually. |
Purification Protocols
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the desired product.
Rationale for Solvent Selection:
The ideal recrystallization solvent will dissolve 5-Ethoxy-2-nitrobenzonitrile poorly at low temperatures but readily at elevated temperatures. Based on the polarity of the target molecule, alcohols like ethanol and isopropanol, or a mixed solvent system, are good starting points.[3]
Solvent Suitability at a Glance:
| Solvent | Polarity | Suitability for Recrystallization |
| Ethanol | High | Good general-purpose solvent for polar compounds. |
| Isopropanol | Medium-High | A good alternative to ethanol, sometimes offering better recovery. |
| Ethyl Acetate | Medium | May be too good of a solvent, leading to lower recovery. |
| Hexane | Low | Likely a poor solvent, but can be used as an anti-solvent in a mixed system. |
| Water | Very High | Poor solvent for the target compound, but can be used as an anti-solvent. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a fume hood, place the crude 5-Ethoxy-2-nitrobenzonitrile in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Method 2: Silica Gel Column Chromatography
Column chromatography is the method of choice for separating complex mixtures or when impurities have similar solubility profiles to the product.
Rationale for Method:
Silica gel is a polar stationary phase that separates compounds based on their polarity.[4] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. This allows for the effective separation of 5-Ethoxy-2-nitrobenzonitrile from less polar starting materials and more polar byproducts like the corresponding carboxylic acid.
Visualizing the Workflow:
Caption: Decision workflow for purification method selection.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Identifying Common Impurities
1. Positional Isomers (e.g., 2-ethoxy-5-nitrobenzonitrile):
-
TLC: Positional isomers will likely have very similar Rf values to the desired product, making separation by column chromatography challenging.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern. For 5-Ethoxy-2-nitrobenzonitrile, one would expect three aromatic protons with distinct coupling patterns. An isomer will alter these patterns.
2. 5-ethoxy-2-nitrobenzamide:
-
TLC: The amide is more polar than the nitrile and will have a lower Rf value.
-
¹H NMR: The appearance of broad signals in the amide region (around 7-8 ppm) and the disappearance of the nitrile carbon in the ¹³C NMR are indicative of this impurity.
-
IR Spectroscopy: The presence of a strong C=O stretch (around 1660 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) and the absence of the C≡N stretch (around 2230 cm⁻¹) would confirm the presence of the amide.
3. 5-ethoxy-2-nitrobenzoic acid:
-
TLC: The carboxylic acid is significantly more polar than the nitrile and will have a very low Rf value in non-polar solvent systems.
-
¹H NMR: A very broad singlet corresponding to the carboxylic acid proton will appear downfield (typically >10 ppm).
-
Extraction: This acidic impurity can often be removed by washing an organic solution of the crude product with a mild aqueous base, such as sodium bicarbonate solution.
References
- Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
YMER. (2022). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
ResearchGate. (2020). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol). [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Google Patents. (1970).
-
RSC Publishing. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
CP Lab Safety. (n.d.). 5-Ethoxy-2-nitrobenzonitrile, 96% Purity, C9H8N2O3, 100 grams. [Link]
-
Bangs Laboratories, Inc. (2018). Common Solvents and Non-solvents of Polystyrene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
Sources
Poor recovery of 5-Ethoxy-2-nitrobenzonitrile after column chromatography
Topic: Troubleshooting Poor Recovery of 5-Ethoxy-2-nitrobenzonitrile Ticket ID: #CHRO-NITRO-5ET Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Analysis
The Problem: You are experiencing low mass recovery of 5-Ethoxy-2-nitrobenzonitrile after silica gel column chromatography.
The Molecule:
-
Core Structure: Benzene ring with three distinct functional groups.[1]
-
Electronic Nature: Highly electron-deficient (π-acidic).[1]
-
Physical State: Likely a solid with a melting point >100°C (based on structural analogs).[1]
Root Cause Analysis: The poor recovery is rarely due to volatility. It is almost certainly caused by one of three specific failure modes: Irreversible Adsorption (Chemisorption) , On-Column Precipitation , or Surface-Catalyzed Hydrolysis .[1]
Diagnostic Workflow
Before altering your protocol, you must identify where the mass is being lost.[1] Use this logic flow to diagnose the specific failure point.
Figure 1: Diagnostic Logic Tree for locating missing mass during chromatography.
Troubleshooting Modules
Module 1: Irreversible Adsorption (The "Sticky" Trap)
The Mechanism: Silica gel is acidic (pH ~4-5) and possesses free silanol groups (Si-OH).[1] The nitro and cyano groups on your molecule are polar and can form strong hydrogen bonds or dipole-dipole interactions with these silanols. If the interaction is too strong, standard solvents (Hex/EtOAc) cannot displace the molecule, leading to "chemisorption."[1]
The Solution: Deactivation of Silica You must block the active silanol sites before introducing your compound.
Protocol: Triethylamine (TEA) Passivation
-
Pack the column with your standard silica slurry.
-
Flush the column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
Wash with 2 CV of pure mobile phase (to remove excess basicity).
-
Load your sample and run the column.
-
Why? TEA binds to the most active (acidic) silanol sites, creating a "shield" that prevents your nitro/cyano groups from sticking permanently.[1]
-
Module 2: Solubility Mismatch (The "Crash Out")
The Mechanism: 5-Ethoxy-2-nitrobenzonitrile is likely soluble in DCM or EtOAc but poorly soluble in Hexane.[1]
-
Scenario: You dissolve the crude in DCM (good solvent) and load it onto a column equilibrated with 10% EtOAc/Hexane (poor solvent).
-
Result: As the DCM absorbs into the silica, the surrounding Hexane forces the compound to crystallize inside the silica pores at the top of the column.[1] It effectively becomes a rock and will not elute until the solvent polarity is drastically increased.
The Solution: Solid Loading (Dry Loading) Eliminate the solvent mismatch entirely.
Protocol: Celite Dry Load
-
Dissolve crude material in minimal DCM or Acetone.
-
Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporate to dryness on a rotavap (careful not to sublime, keep bath < 40°C). You should have a free-flowing powder.
-
Load this powder on top of the packed silica bed.
-
Elute normally.
Module 3: Chemical Instability (Hydrolysis)
The Mechanism: Nitriles (-CN) can hydrolyze to primary amides (-CONH₂) in the presence of water and acid.[1][2] Standard silica gel contains bound water and is acidic. If the column runs slowly (>2 hours), the silica can catalyze this hydrolysis, especially if the nitro group activates the nitrile.[1]
The Solution: Switch Stationary Phase If you detect an M+18 peak (Amide) in your mass spec, silica is chemically destroying your product.[1]
Alternative Phases:
| Stationary Phase | Properties | Recommendation |
|---|---|---|
| Neutral Alumina | pH ~7.0, less water content.[1] | High Priority. Best for acid-sensitive nitriles.[1] |
| Cyano-Silica (-CN) | "Like dissolves like."[1] | Excellent separation for nitriles; prevents hydrolysis.[1] |
| Reverse Phase (C18) | Neutral, water/MeCN eluent.[1] | Use if normal phase fails completely. |
Data & Solvent Guide
Recommended Solvent Systems
Nitrobenzonitriles often streak in pure EtOAc/Hexane. Modifiers are required.
| Solvent System | Additive | Purpose |
| DCM / Hexane | None | Better solubility than EtOAc; reduces precipitation risk.[1] |
| EtOAc / Hexane | 1% TEA | Prevents tailing/adsorption on silica. |
| Toluene / Acetone | None | "Gold standard" for aromatic nitro compounds. Toluene interacts with the π-system to improve separation. |
Recrystallization: The Superior Alternative?
Before struggling with chromatography again, test recrystallization. Nitrobenzonitriles are highly crystalline.
-
Solvent A: Ethanol (Hot) → Water (Cold)[1]
-
Solvent B: Acetic Acid (Hot) → Cool slowly (Classic method for nitrobenzonitriles [1]).[1]
Frequently Asked Questions (FAQ)
Q: I see a yellow band that won't move. Is that my product? A: Yes. Nitro compounds are often yellow. If it isn't moving, it is adsorbed.[1] Switch immediately to a more polar solvent (e.g., 10% MeOH in DCM) to flush it off, then purify that fraction again using the TEA Passivation protocol.[1]
Q: Can I use Acetone/Hexane instead of EtOAc/Hexane? A: Yes, but be careful. Acetone absorbs UV light (if using a flash system) and is very exothermic on silica (boils off).[1] If you use acetone, mix the solvent before putting it on the column to allow the heat of mixing to dissipate.[1]
Q: Is my compound volatile? Did I lose it on the rotavap? A: Unlikely. 5-Ethoxy-2-nitrobenzonitrile has a predicted boiling point >300°C. However, if you used high vacuum (< 1 mbar) and a hot bath (> 50°C) for an extended time, sublimation is theoretically possible but rare.[1] Check the bump trap for yellow solids.
References
-
Organic Syntheses , Coll.[1][3] Vol. 4, p.713 (1963); Vol. 33, p.53 (1953).[1] Preparation of p-Nitrobenzonitrile (Analogous purification via recrystallization).[1]Link[1]
-
Sorbent Technologies . NUCLEODUR® Cyano-Nitrile Stationary Phase Specifications.[1][4] (Confirming stability and selectivity of CN phases for polar separations). Link
- Journal of Chromatography A. Adsorption mechanisms of polar compounds on silica gel. (General reference for silanol interactions).
-
BenchChem . Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.[1][5][6] (Analogous structure handling). Link[1]
Sources
Technical Support Center: Mass Spectrometry Analysis of 5-Ethoxy-2-nitrobenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for identifying byproducts in the synthesis of 5-Ethoxy-2-nitrobenzonitrile using mass spectrometry. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during reaction monitoring and quality control. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental decisions.
Understanding the Synthesis and Potential Pitfalls
The synthesis of 5-Ethoxy-2-nitrobenzonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an electron-poor aromatic ring, activated by a strong electron-withdrawing group (the nitro group), is attacked by a nucleophile (ethoxide).[1][2] A common starting material is 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, where the halide serves as the leaving group.
The reaction is powerful but sensitive to reaction conditions. Deviations can lead to a range of impurities that complicate downstream processes and require careful characterization.
Caption: Core reaction pathway and common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when analyzing the 5-Ethoxy-2-nitrobenzonitrile reaction mixture by mass spectrometry, primarily focusing on Electrospray Ionization (ESI).
Q1: My spectrum shows multiple unexpected peaks alongside my target product (m/z 193.05). How do I begin to identify them?
A1: Expert Analysis
This is the most common challenge. The key is to correlate unexpected masses with plausible chemical structures that could arise from the reaction. The first step is to calculate the exact masses of potential byproducts and look for their corresponding protonated molecules ([M+H]+) or common adducts.
Causality: Unexpected peaks are fingerprints of side reactions or contaminants. Their presence can be traced back to specific experimental parameters:
-
Water Contamination: Trace amounts of water in your reagents or solvent can hydrolyze the ethoxide nucleophile to hydroxide (OH-), which then competes in the SNAr reaction to form a hydroxylated byproduct.
-
Incomplete Reaction: Insufficient reaction time, low temperature, or poor stoichiometry can leave behind unreacted starting material.
-
Solvent Contamination: If your primary solvent (e.g., ethanol) is contaminated with other alcohols (e.g., methanol), you will form corresponding alkoxy byproducts.
Data Interpretation Table:
| Observed m/z (as [M+H]+) | Molecular Formula | Exact Mass | Proposed Identity | Plausible Cause |
| 193.0557 | C9H9N2O3+ | 192.0535 | 5-Ethoxy-2-nitrobenzonitrile (Target) | Target Product |
| 183.0244 | C8H5ClN2O2+ | 182.0220 | 2-Chloro-5-nitrobenzonitrile | Incomplete Reaction |
| 165.0244 | C7H5N2O3+ | 164.0222 | 2-Hydroxy-5-nitrobenzonitrile[3] | Water contamination in reagents/solvent |
| 179.0397 | C8H7N2O3+ | 178.0378 | 5-Methoxy-2-nitrobenzonitrile | Methanol contamination in ethanol solvent |
Note: Masses calculated for the protonated species [M+H]+.
Q2: I see peaks at m/z 215.04 and 231.01. Are these also byproducts?
A2: Expert Analysis
These are very likely sodium ([M+Na]+) and potassium ([M+K]+) adducts of your target product, not distinct byproducts. In ESI-MS, it is extremely common for analyte molecules to associate with alkali metal ions present in the solvent, glassware, or reagents.[4][5]
Causality & Validation:
-
Source of Ions: Sodium and potassium ions are ubiquitous and can be leached from glass vials or present as impurities in HPLC-grade solvents.[4]
-
How to Confirm: Check the mass difference between these peaks and your main analyte peak.
-
m/z 215.0376 - m/z 192.0535 (neutral mass) = 22.9841 (Matches Na+)
-
m/z 231.0115 - m/z 192.0535 (neutral mass) = 38.9580 (Matches K+)
-
-
Troubleshooting: To reduce adduct formation, use plastic (polypropylene) vials and ensure the use of high-purity, MS-grade solvents.[4] If adducts dominate and the [M+H]+ is weak, adding a trace amount of a proton source like formic acid (0.1%) to your mobile phase can promote protonation.
Q3: I don't see my target molecule's peak (m/z 193.05), or the signal is extremely weak. What should I check?
A3: Expert Analysis
A missing or weak target signal points to one of three areas: the reaction itself, sample preparation, or the instrument's settings. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting workflow for weak or absent MS signal.
Causality Checklist:
-
Reaction Failure: Confirm the presence of the product using an orthogonal technique like TLC or LC-UV before MS analysis.
-
Sample Concentration: ESI-MS is highly sensitive, but extreme dilutions can lead to weak signals. Conversely, a highly concentrated sample can cause ion suppression. Aim for a concentration of 1-10 µg/mL for initial screening.
-
Ionization Issues: Your molecule must be charged to be detected. Ensure the mobile phase composition is appropriate for ESI (e.g., reversed-phase solvents like acetonitrile/water are preferable).[4]
-
Instrument Health: The most common instrumental cause is an unstable or inefficient electrospray. This can be due to a clogged sprayer, incorrect positioning, or suboptimal gas flows and temperatures.[4][6] Always run a system suitability test with a known standard before analyzing your samples.
Q4: How can I use fragmentation (MS/MS) to confirm the structure of my product and byproducts?
A4: Expert Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By isolating a specific ion (e.g., the [M+H]+ at m/z 193.05) and fragmenting it, you can generate a unique fingerprint that corresponds to its chemical structure.
Causality of Fragmentation: The fragmentation pattern is governed by the chemical bonds within the molecule. The weakest bonds tend to break first, and the stability of the resulting fragment ions determines the observed peaks.[7]
Expected Fragmentation for 5-Ethoxy-2-nitrobenzonitrile ([M+H]+ at m/z 193.05):
-
Loss of Ethylene (-28 Da): A very common fragmentation pathway for ethoxy-substituted aromatics is the neutral loss of ethene (C2H4) via a McLafferty-type rearrangement, leading to a fragment at m/z 165.03 . This fragment corresponds to the protonated 2-hydroxy-5-nitrobenzonitrile.[8]
-
Loss of Nitro Group (-46 Da): The C-NO2 bond can cleave, resulting in the loss of NO2• (46 Da), giving a fragment at m/z 147.04 .
-
Loss of NO (-30 Da): Aromatic nitro compounds can also lose NO• (30 Da), which would produce a fragment at m/z 163.05 .[9]
Caption: Predicted MS/MS fragmentation of 5-Ethoxy-2-nitrobenzonitrile.
By comparing the MS/MS spectrum of your experimental peak at m/z 193.05 to these predicted fragments, you can gain high confidence in its identity. The same logic can be applied to confirm the structures of suspected byproducts.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
Objective: To prepare a crude reaction mixture for direct infusion or LC-MS analysis, minimizing contamination and ion suppression.
Methodology:
-
Quench Reaction: At the desired time point, take a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute: Quench and dilute the aliquot in 1.0 mL of a 50:50 mixture of acetonitrile and water in a 1.5 mL polypropylene microcentrifuge tube. Rationale: This dilution prevents detector saturation and precipitates some salts. Acetonitrile/water is a standard mobile phase for reversed-phase chromatography and is ESI-compatible.
-
Vortex: Mix thoroughly for 30 seconds.
-
Centrifuge (Optional but Recommended): Centrifuge the tube at >10,000 x g for 5 minutes to pellet any precipitated salts or particulates that could clog the MS system.
-
Final Dilution: Transfer the supernatant to a clean polypropylene autosampler vial. If necessary, perform a further 1:10 or 1:100 serial dilution using 50:50 acetonitrile/water to reach the optimal concentration range (1-10 µg/mL).
-
Acidify (Optional): If you are struggling with adduct formation in positive ion mode, add 1 µL of a 10% formic acid solution in water to the vial (final concentration ~0.1%). Rationale: Formic acid provides a ready source of protons, promoting the formation of [M+H]+ over metal adducts.
Protocol 2: General ESI-MS Instrument Settings
Objective: To provide a robust starting point for method development on a standard quadrupole or TOF mass spectrometer.
Methodology:
-
Instrument Calibration: Before analysis, ensure the instrument has been recently tuned and calibrated according to the manufacturer's protocol using the recommended calibration solution.[4] This is critical for accurate mass assignment.
-
Ionization Mode: Select ESI Positive (+) mode.
-
Initial Parameters:
-
Capillary/Spray Voltage: 3.0 - 4.0 kV. Rationale: This voltage is typically sufficient to create a stable Taylor cone for reversed-phase solvents.[4]
-
Cone/Orifice Voltage: 20 - 40 V. Rationale: This potential helps desolvate ions and transfer them into the vacuum region. Start low to minimize in-source fragmentation.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (N2) Temperature: 300 - 400 °C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr. Rationale: These gas flows and temperatures are crucial for efficient desolvation of the ESI droplets to release gas-phase ions.[4]
-
-
Mass Range: Set the scan range to m/z 100 - 500 to cover the expected masses of products, byproducts, and potential dimers.
-
Optimization: Infuse a diluted sample of your reaction mixture and systematically adjust the cone voltage and gas flow rates to maximize the signal intensity for your target ion (m/z 193.05).
References
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Atkinson, R. (2011). Analyse fragmentation patterns in mass spectra to find structure. YouTube. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Retrieved from [Link]
-
ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
UWPR. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 5-Ethoxy-2-nitrobenzonitrile: A 2D NMR-Based Comparison Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of ensuring safety, efficacy, and reproducibility. While 1D NMR spectroscopy provides initial insights, complex aromatic substitution patterns, such as those found in 5-Ethoxy-2-nitrobenzonitrile, often necessitate the use of more advanced techniques. This guide provides an in-depth, experimentally-driven comparison of how two-dimensional (2D) NMR spectroscopy serves as an indispensable tool for the definitive structural elucidation of this compound. We will explore the practical application and data interpretation of COSY, HSQC, and HMBC experiments, demonstrating how they collectively provide a self-validating system for structural confirmation.
The Challenge with 1D NMR Alone
A standard 1D ¹H NMR spectrum of 5-Ethoxy-2-nitrobenzonitrile would reveal the presence of an ethoxy group (a triplet and a quartet) and three aromatic protons. Similarly, a ¹³C NMR spectrum would show the corresponding carbon signals. However, the precise substitution pattern on the benzene ring remains ambiguous from 1D data alone. The three aromatic protons could theoretically arise from several possible isomers. To resolve this ambiguity, we turn to 2D NMR techniques that reveal through-bond and through-space correlations between nuclei.
Experimental Workflow: A Multi-faceted Approach
Our experimental design employs a suite of 2D NMR experiments to build a comprehensive picture of the molecular structure. The workflow is designed to first identify directly bonded proton-carbon pairs and then to piece together the larger molecular fragments through longer-range correlations.
Figure 1: Experimental workflow for the structural elucidation of 5-Ethoxy-2-nitrobenzonitrile using 2D NMR.
Step-by-Step Experimental Protocols
The following are detailed methodologies for acquiring the necessary 2D NMR spectra. These protocols are based on standard practices and may be adapted for specific instrumentation.
Sample Preparation:
-
Dissolve approximately 10-20 mg of 5-Ethoxy-2-nitrobenzonitrile in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the NMR probe for the ¹H frequency.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
COSY (Correlation Spectroscopy) Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Set the spectral width to encompass all proton signals.
-
Acquire data with a sufficient number of increments in the indirect dimension (typically 256-512) and scans per increment (typically 2-8).
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Load a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the ¹H spectral width as determined from the 1D ¹H spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic and aliphatic C-H bonds).
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 4 and 10 Hz to observe 2- and 3-bond correlations.
Data Interpretation and Structural Confirmation
The definitive structure of 5-Ethoxy-2-nitrobenzonitrile is confirmed by systematically interpreting the correlations observed in the 2D NMR spectra.
1. COSY: Mapping the Proton Spin Systems
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For 5-Ethoxy-2-nitrobenzonitrile, we expect to see two distinct spin systems.
Figure 2: Expected COSY correlations for 5-Ethoxy-2-nitrobenzonitrile.
The COSY spectrum will show a cross-peak between the methylene protons (H7) and the methyl protons (H8) of the ethoxy group. In the aromatic region, a correlation between H3 and H4 is expected due to their ortho relationship. The absence of a correlation between H6 and any other aromatic proton is a key piece of information, indicating it is isolated.
2. HSQC: Assigning Directly Bonded Carbons
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons.
| Proton | Expected ¹H Chemical Shift (ppm) | Carbon | Expected ¹³C Chemical Shift (ppm) |
| H3 | ~8.0-8.2 | C3 | ~115-120 |
| H4 | ~7.3-7.5 | C4 | ~120-125 |
| H6 | ~7.1-7.3 | C6 | ~110-115 |
| H7 | ~4.1-4.3 | C7 | ~65-70 |
| H8 | ~1.4-1.6 | C8 | ~14-16 |
Table 1: Expected ¹H and ¹³C chemical shifts and HSQC correlations for 5-Ethoxy-2-nitrobenzonitrile.
3. HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most critical for confirming the substitution pattern, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations bridge the isolated spin systems and connect them to non-protonated (quaternary) carbons.
Figure 3: Key expected HMBC correlations for 5-Ethoxy-2-nitrobenzonitrile.
Key HMBC Correlations for Structural Confirmation:
-
Correlation from H7 to C5: This is a crucial correlation that connects the ethoxy group to the aromatic ring at position 5.
-
Correlations from H4 to C2 and C6: These correlations place the nitro group and the cyano group at positions 2 and 1, respectively.
-
Correlation from H3 to C1 and C5: This confirms the position of H3 relative to the cyano group and the ethoxy group.
-
Correlations from H6 to C2 and C4: This confirms the position of H6 relative to the nitro group and H4.
By systematically analyzing these correlations, the substitution pattern of 5-Ethoxy-2-nitrobenzonitrile can be unambiguously determined. The combination of COSY, HSQC, and HMBC data provides a self-consistent and definitive structural proof.
Conclusion
The structural elucidation of 5-Ethoxy-2-nitrobenzonitrile serves as a compelling case study for the power of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, it is the synergistic application of COSY, HSQC, and HMBC that allows for the unequivocal assignment of the complex aromatic substitution pattern. This multi-technique approach not only enhances the confidence in structural assignments but also represents a robust and reliable methodology for researchers in drug discovery and development. The principles and workflows outlined in this guide are broadly applicable to the structural determination of a wide range of small molecules.
References
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
-
Bax, A.; Summers, M. F. ¹H and ¹³C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. J. Am. Chem. Soc.1986 , 108 (8), 2093–2094. [Link]
-
Martin, G. E.; Zektzer, A. S. Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Magn. Reson. Chem.1988 , 26 (8), 631–652. [Link]
Comparative Technical Guide: 5-Ethoxy-2-nitrobenzonitrile vs. 5-Methoxy-2-nitrobenzonitrile
Executive Summary
In the optimization of pharmacophores, the substitution of a methoxy group with an ethoxy group is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and binding affinity without altering the fundamental electronic character of the scaffold.
This guide compares 5-Methoxy-2-nitrobenzonitrile (5-MeO) and 5-Ethoxy-2-nitrobenzonitrile (5-EtO) . While chemically similar, their divergence in lipophilicity (
Quick Selection Matrix
| Feature | 5-Methoxy-2-nitrobenzonitrile | 5-Ethoxy-2-nitrobenzonitrile |
| Primary Use | Early-stage scaffold; minimizing MW. | SAR optimization; improving permeability/half-life. |
| Lipophilicity (LogP) | Low (~1.5–1.7) | Moderate (~2.0–2.2) |
| Metabolic Risk | High (Rapid CYP450 O-demethylation). | Moderate (Slower O-deethylation). |
| Steric Bulk | Minimal impact on binding pockets. | Increased bulk; may probe pocket depth. |
| Cost/Availability | Commodity chemical (High availability). | Specialty intermediate (Moderate availability). |
Physicochemical & Structural Analysis
The core scaffold consists of a benzene ring substituted with a nitro group (strong electron-withdrawing group, EWG) at the ortho position to a nitrile (moderate EWG), and an alkoxy group (electron-donating group, EDG) at the meta position relative to the nitrile (para to the nitro).
Electronic Effects
The nitro group at C2 is the dominant electronic influence. It strongly deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (SNAr).[1] The alkoxy group at C5 provides resonance donation (
-
Resonance: The lone pair on the alkoxy oxygen donates electron density to the ortho and para positions relative to itself. In this scaffold, C2 (holding the nitro group) is para to the alkoxy group. This "push-pull" system (Alkoxy push -> Ring -> Nitro pull) stabilizes the molecule but makes the nitro group highly susceptible to reduction.
Property Comparison Table
| Property | 5-Methoxy-2-nitrobenzonitrile | 5-Ethoxy-2-nitrobenzonitrile | Impact on Research |
| Molecular Formula | MW increase of 14 Da. | ||
| Molecular Weight | 178.15 g/mol | 192.17 g/mol | Negligible impact on Ligand Efficiency (LE). |
| Predicted LogP | 1.62 ± 0.3 | 2.15 ± 0.3 | EtO variant crosses membranes more effectively. |
| H-Bond Acceptors | 4 | 4 | Identical H-bonding potential. |
| Rotatable Bonds | 1 | 2 | EtO introduces slight entropic penalty upon binding. |
| Topological Polar Surface Area | ~70 Ų | ~70 Ų | Identical polar surface area. |
Synthetic Pathways[2]
The synthesis of these compounds generally follows two major routes: Nitration of 3-Alkoxybenzonitriles (Divergent) or Alkylation of 5-Hydroxy-2-nitrobenzonitrile (Convergent).
Route A: Nitration of 3-Alkoxybenzonitriles (Industrial Standard)
This is the most common route for bulk synthesis. The alkoxy group directs the incoming nitro group to the para position (C6 relative to alkoxy, which becomes C2 in the final numbering).
-
Regioselectivity: The nitrile group is meta-directing. The alkoxy group is ortho/para-directing.
-
Site C2 (product numbering): Para to Alkoxy, Ortho to Nitrile. (Major Product)
-
Site C4: Ortho to Alkoxy, Para to Nitrile.[2] (Minor Product)
-
Site C6: Ortho to Alkoxy, Ortho to Nitrile. (Sterically hindered).
-
Route B: Alkylation of 5-Hydroxy-2-nitrobenzonitrile (Lab Scale/SAR)
For precise analogue generation, alkylating the phenol intermediate ensures 100% regiochemical purity.
Figure 1: Synthetic pathways. Route A is preferred for scale; Route B is preferred for library generation.
Reactivity Profile & Experimental Protocols
Nitro Group Reduction
Both compounds undergo facile reduction to the corresponding anilines (5-alkoxy-2-aminobenzonitriles), which are critical intermediates for quinazoline and indole synthesis.
-
Reactivity Difference: Negligible. The electronic difference between Me and Et is insufficient to alter the reduction potential of the nitro group.
-
Preferred Method: Iron/Acetic Acid (Fe/AcOH) or Catalytic Hydrogenation (H2, Pd/C).
Protocol: Fe-Mediated Reduction
-
Dissolve 1.0 eq of 5-ethoxy-2-nitrobenzonitrile in Ethanol/Water (3:1 v/v).
-
Add 5.0 eq of Iron powder and 0.1 eq of Ammonium Chloride (or Acetic Acid).
-
Reflux at 80°C for 2 hours. Monitor by TLC (Product is fluorescent blue/purple under UV).
-
Filter hot through Celite to remove iron oxides.
-
Concentrate and recrystallize from Ethanol.
Ether Cleavage (Metabolic & Chemical)
This is the primary differentiator.
-
Chemical Cleavage: Both can be dealkylated using
or to yield 5-hydroxy-2-nitrobenzonitrile. The methyl ether generally cleaves slightly faster due to less steric hindrance, but the difference is marginal in synthetic settings. -
Metabolic Cleavage (In Vivo):
-
Methoxy: Highly susceptible to O-demethylation by CYP1A2 and CYP2D6. This often leads to rapid clearance and short half-life (
).[3] -
Ethoxy: O-deethylation is generally slower. The ethyl group introduces steric bulk near the enzymatic heme center and requires oxidation at a secondary-like position (though still primary C-H abstraction). This often results in improved metabolic stability.[4]
-
Figure 2: Metabolic fate. The rate constant k2 (Ethoxy) is typically lower than k1 (Methoxy), enhancing drug exposure.
Application Case Studies
Case Study 1: Kinase Inhibitor Optimization
In the development of EGFR inhibitors, replacing a methoxy group with an ethoxy group on the aniline ring (derived from these nitro-nitriles) often improves potency.
-
Mechanism: The ethoxy group can fill small hydrophobic pockets that the methoxy group leaves empty (the "magic methyl/ethyl" effect).
-
Data Support: Literature on gefitinib analogues suggests that alkoxy chain extension can improve
values by 2-5 fold if the pocket allows.
Case Study 2: Solubility vs. Permeability
-
5-Methoxy: Higher aqueous solubility. Preferred if the final drug candidate is solubility-limited.
-
5-Ethoxy: Higher permeability (Papp).[5] Preferred if the candidate is permeability-limited (BCS Class III/IV).
References
-
BenchChem. Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Extrapolated reactivity data for alkoxy-nitrobenzonitriles). Link
-
National Institutes of Health (NIH) - PubChem. 3-Methoxybenzonitrile Compound Summary. (Precursor properties).[6] Link
-
Organic Syntheses. p-Nitrobenzonitrile. (General nitration protocols for benzonitriles). Link
-
Xie, J., et al. Regioselectivity in the nitration of dialkoxybenzenes. PubMed. (Mechanistic insight into alkoxy-directed nitration). Link
-
Meanwell, N. A. synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discussion on Me vs Et metabolic stability). Link
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Methoxybenzonitrile 98 1527-89-5 [sigmaaldrich.com]
- 3. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to the Biological Activity of 5-Ethoxy-2-nitrobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of various functional groups onto this core structure has yielded compounds with a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide focuses on a specific, promising subclass: 5-Ethoxy-2-nitrobenzonitrile and its analogs.
Herein, we present a comparative analysis of the biological activities of a rationally designed series of 5-Ethoxy-2-nitrobenzonitrile analogs. This guide is intended to provide researchers and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical series and to offer detailed, field-proven methodologies for their synthesis and biological evaluation. While direct comparative data for this specific analog series is emerging, this guide synthesizes data from closely related compounds to provide a predictive and practical resource.
The Rationale for Analog Development
The parent compound, 5-Ethoxy-2-nitrobenzonitrile, possesses a unique combination of structural motifs that suggest significant biological potential. The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in many antimicrobial and anticancer drugs, often mediating its effect through bioreduction to reactive nitrogen species that can induce cellular damage in target organisms or cancer cells.[1][2] The ethoxy group, a lipophilic moiety, can enhance membrane permeability and modulate pharmacokinetic properties. The nitrile group can participate in various interactions with biological targets.
To explore and optimize the therapeutic potential of this scaffold, a series of analogs were designed, focusing on modifications at the ethoxy and nitro positions, as well as substitutions on the benzene ring. The primary objectives of this analog design strategy are to:
-
Enhance cytotoxic activity against cancer cell lines.
-
Improve antimicrobial potency and spectrum.
-
Elucidate the structure-activity relationships to guide future drug design.
-
Investigate the mechanism of action.
Synthesis of 5-Ethoxy-2-nitrobenzonitrile and Analogs
The synthesis of 5-alkoxy-2-nitrobenzonitriles can be achieved through several established routes. A common and effective method involves the nucleophilic aromatic substitution of a suitable di-substituted benzene precursor.
General Synthetic Pathway
A plausible synthetic route to the 5-Ethoxy-2-nitrobenzonitrile scaffold and its analogs begins with a commercially available substituted chloronitrobenzene. The ethoxy group can be introduced via a Williamson ether synthesis, followed by the introduction of the nitrile group.
Figure 1: Proposed synthetic pathway for 5-Ethoxy-2-nitrobenzonitrile analogs.
Experimental Protocol: Synthesis of 5-Ethoxy-2-nitrobenzonitrile (Hypothetical)
This protocol is based on analogous procedures for the synthesis of alkoxy nitrobenzenes.[3]
-
Step 1: Synthesis of 1-Chloro-4-ethoxy-2-nitrobenzene.
-
To a solution of 4-chloro-3-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add ethyl iodide and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 5-Ethoxy-2-nitrobenzonitrile.
-
In a reaction vessel, combine 1-chloro-4-ethoxy-2-nitrobenzene with copper(I) cyanide in a high-boiling polar solvent like DMF or NMP.
-
Heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Biological Activity Comparison
To provide a comprehensive comparison, the synthesized analogs are subjected to a panel of in vitro biological assays to determine their cytotoxic and antimicrobial activities.
Cytotoxicity Against Human Cancer Cell Lines
The in vitro cytotoxicity of the 5-Ethoxy-2-nitrobenzonitrile analogs is evaluated against a panel of human cancer cell lines, including but not limited to:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer
-
HT-29: Human colon adenocarcinoma
The cytotoxicity is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][5][6]
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the 5-Ethoxy-2-nitrobenzonitrile analogs (typically ranging from 0.1 to 100 µM) and incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
The following table presents hypothetical IC50 values for a series of 5-Ethoxy-2-nitrobenzonitrile analogs, illustrating potential structure-activity relationships.
| Compound | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HT-29 IC50 (µM) |
| 1 (Parent) | H | OCH2CH3 | 15.2 | 20.5 | 18.7 | 22.1 |
| 2 | H | OCH3 | 25.8 | 30.1 | 28.4 | 33.6 |
| 3 | H | O(CH2)2CH3 | 10.5 | 14.8 | 12.9 | 16.3 |
| 4 | Cl | OCH2CH3 | 8.7 | 11.2 | 9.5 | 12.8 |
| 5 | F | OCH2CH3 | 12.1 | 15.9 | 13.8 | 17.4 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 | 1.3 |
Antimicrobial Activity
The antimicrobial activity of the synthesized analogs is determined against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9][10][11]
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following table presents hypothetical MIC values (in µg/mL) for the 5-Ethoxy-2-nitrobenzonitrile analogs.
| Compound | R1 | R2 | S. aureus MIC | B. subtilis MIC | E. coli MIC | P. aeruginosa MIC | C. albicans MIC |
| 1 (Parent) | H | OCH2CH3 | 16 | 32 | 64 | >128 | 32 |
| 2 | H | OCH3 | 32 | 64 | 128 | >128 | 64 |
| 3 | H | O(CH2)2CH3 | 8 | 16 | 32 | 128 | 16 |
| 4 | Cl | OCH2CH3 | 4 | 8 | 16 | 64 | 8 |
| 5 | F | OCH2CH3 | 8 | 16 | 32 | 128 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | - | 8 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data, a preliminary SAR can be established.
Figure 2: Key structure-activity relationships of 5-Ethoxy-2-nitrobenzonitrile analogs.
The analysis of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.[13][14][15] For the 5-Ethoxy-2-nitrobenzonitrile scaffold, several key structural features appear to influence biological activity. The presence of a nitro group is often essential for the antimicrobial and cytotoxic effects of nitroaromatic compounds.[1][2][16][17]
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the biological activities of 5-Ethoxy-2-nitrobenzonitrile analogs. The presented data, based on established knowledge of related compound classes, suggests that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The hypothetical SAR analysis indicates that modifications to the alkoxy chain and substitutions on the aromatic ring can significantly modulate biological activity.
Future research should focus on the synthesis and empirical testing of a diverse library of 5-Ethoxy-2-nitrobenzonitrile analogs to validate these predictive findings. Further studies should also be directed towards elucidating the precise mechanism of action, which may involve the reductive activation of the nitro group and subsequent interaction with cellular macromolecules. In vivo studies will also be necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising candidates.
References
- Process for the preparation of 2-amino-5-nitrobenzonitrile.
- Long, Y.; King, S. B. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules2021, 26(4), 267.
- Process for preparing alkoxy nitrobenzene.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- MTT assay protocol. Abcam.
- Abdel-Wahab, B. F.; Mohamed, H. A.; El-Sayed, W. A.; Abdel-Aziem, A. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules2022, 27(9), 2724.
- Özdemir, A.; Göktaş, M.; Göktaş, H.; et al. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals2022, 15(11), 1358.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Nitroarom
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Cell Viability Assays.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules2019, 24(16), 2985.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
- 2-methoxy-5-nitrobenzonitrile. ChemSynthesis.
- Structure-activity relationship of anticancer drug candidate quinones. Mol. Biol. Rep.2020, 47(1), 479-487.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals2021, 14(2), 143.
- Cytotoxicity MTT Assay Protocols and Methods.
- Process for the production of ortho-nitrobenzonitriles.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiol. Rev.2000, 24(5), 637-651.
- MIC & Etest. IACLD.
- MTT Proliferation Assay Protocol.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Med. Chem.2021, 12(11), 1846-1864.
- Antimicrobial Activity of Nitroaromatic Deriv
Sources
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. KR890002552B1 - Process for preparing alkoxy nitrobenzene - Google Patents [patents.google.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.iacld.com [en.iacld.com]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 16. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 17. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for 5-Ethoxy-2-nitrobenzonitrile
Welcome to this in-depth technical guide on the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Ethoxy-2-nitrobenzonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and quality of this molecule is paramount. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, delivering reliable, accurate, and reproducible results.[1][2]
This guide is designed for researchers, quality control analysts, and drug development professionals. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and acceptance criteria. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4]
The Analytical Challenge: Why HPLC is the Method of Choice
5-Ethoxy-2-nitrobenzonitrile is an aromatic compound with chromophores that make it an excellent candidate for UV detection. Its molecular structure lends itself well to separation by Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
Comparison with Alternative Methods:
-
Gas Chromatography (GC): While GC is a powerful separation technique, it requires the analyte to be volatile and thermally stable. The relatively high molecular weight and polar functional groups of 5-Ethoxy-2-nitrobenzonitrile may necessitate derivatization, adding complexity and potential for error. HPLC allows for the analysis of the compound directly in its dissolved state.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution technique that uses smaller particle-size columns (typically <2 µm) and higher pressures. While a UPLC method could offer faster analysis times and greater peak efficiency, developing and validating a standard HPLC method is often more accessible and sufficient for routine quality control where ultra-high throughput is not the primary objective. The principles and validation parameters discussed here are directly transferable to a UPLC method.
-
Thin-Layer Chromatography (TLC): TLC is primarily a qualitative or semi-quantitative technique. While useful for rapid screening, it lacks the precision, accuracy, and resolution required for the quantitative determination of purity and impurities, which is a core requirement in pharmaceutical manufacturing.
Given these considerations, a validated RP-HPLC method with UV detection stands out as the most robust, reliable, and appropriate choice for the quantitative analysis of 5-Ethoxy-2-nitrobenzonitrile.
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies. The overall workflow ensures that by the end of the process, there is a high degree of assurance in the method's performance.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
